molecular formula C9H8N4O2 B2392072 Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate CAS No. 1697344-99-2

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

货号: B2392072
CAS 编号: 1697344-99-2
分子量: 204.189
InChI 键: BLVPCUOMAHEMCD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a high-purity chemical intermediate designed for research and development applications, particularly in the field of medicinal chemistry. This compound features a 1,2,4-triazole ring linked to an isonicotinate ester framework, a structure known to be associated with a wide range of biological activities . The 1,2,4-triazole moiety is a privileged scaffold in drug discovery, noted for its presence in compounds with demonstrated anticonvulsant , antifungal , and kinase inhibitory activity . Its isoelectronic relationship with purine bases also makes it a valuable bioisostere in the design of novel enzyme inhibitors and receptor ligands . The ester functional group in the molecule provides a versatile handle for further synthetic modification, allowing researchers to synthesize amide derivatives or other complex target molecules. As such, this compound serves as a key building block for constructing more elaborate structures for screening against biological targets, including central nervous system receptors like GABA_A and various kinases . Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

属性

IUPAC Name

methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVPCUOMAHEMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Synthesis and Potential Applications of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a novel heterocyclic compound with significant potential in medicinal chemistry. Due to its novelty, a specific CAS number has not been assigned. This document outlines the compound's predicted chemical properties, a proposed, robust synthesis protocol based on established chemical principles, and a discussion of its potential therapeutic applications. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the utility of this and related compounds.

Introduction: The Promise of Triazole-Pyridine Hybrids

The integration of multiple pharmacophoric units into a single molecular entity is a well-established strategy in modern drug discovery. The 1,2,4-triazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2]. This is largely due to its metabolic stability and its ability to engage in hydrogen bonding. Similarly, the pyridine nucleus is a common scaffold in a multitude of pharmaceuticals. The combination of these two heterocyclic systems in Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate presents a compelling case for its investigation as a novel therapeutic agent or a versatile building block for more complex molecules.

This guide provides a prospective analysis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, offering a scientifically grounded pathway for its synthesis and characterization, and exploring its potential in the landscape of drug development.

Chemical Identity and Predicted Properties

As a novel compound, "Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate" is not yet cataloged with a CAS number. However, its fundamental properties can be deduced from its structure.

PropertyValueSource
Molecular Formula C9H8N4O2Deduced from Structure
Molecular Weight 204.19 g/mol Calculated
CAS Number Not Assigned-

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution

The most chemically sound and efficient method for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is via a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of an electron-withdrawing group.

The proposed synthesis involves the reaction of Methyl 2-chloroisonicotinate with the sodium salt of 1,2,4-triazole. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at the 4-position makes the carbon at the 2-position highly susceptible to nucleophilic attack[3].

Proposed Reaction Scheme

Potential_Applications cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities Target_Compound Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate Triazole 1,2,4-Triazole Moiety Target_Compound->Triazole Pyridine Pyridine Moiety Target_Compound->Pyridine Anticancer Anticancer Triazole->Anticancer Proven Efficacy Antifungal Antifungal Triazole->Antifungal Proven Efficacy Antimicrobial Antimicrobial Triazole->Antimicrobial Proven Efficacy Pyridine->Anticancer Common in Drugs Pyridine->Antimicrobial Common in Drugs Antiviral Antiviral Pyridine->Antiviral Common in Drugs

Sources

The Triazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Abstract

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents one of the most significant and versatile scaffolds in drug discovery.[1][2][3] Its unique chemical properties—metabolic stability, capacity for hydrogen bonding, and dipole interactions—allow it to serve as both a pharmacophore and a stable linker, interacting with a wide array of biological targets.[4][5] This guide provides an in-depth analysis of the diverse biological activities of triazole-based compounds, focusing on their established and emerging therapeutic applications. We will explore the core mechanisms of action, present field-proven experimental protocols for their evaluation, and discuss key structure-activity relationships that drive the rational design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the triazole scaffold in their research programs.

The Cornerstone of Triazole Therapeutics: Antifungal Activity

The most well-established and commercially successful application of triazole-based compounds is in the treatment of fungal infections.[6][7] Triazole antifungals, such as fluconazole and itraconazole, have become frontline therapies due to their enhanced specificity and improved safety profile compared to older imidazole agents.[6][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the targeted inhibition of a crucial fungal enzyme: lanosterol 14α-demethylase.[9][10][11] This enzyme, a cytochrome P450 (CYP51), is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammals.[6][9][10]

The process unfolds as follows:

  • The triazole compound enters the fungal cell.

  • A nitrogen atom within the triazole ring binds to the heme iron atom in the active site of the CYP51 enzyme.

  • This binding event blocks the demethylation of lanosterol, the precursor to ergosterol.[9]

  • The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane.[6][10]

  • This disruption leads to the cessation of fungal growth (fungistatic effect) and, in some cases, cell death (fungicidal effect).

This targeted mechanism provides a high degree of selectivity for the fungal pathogen, which is a cornerstone of its therapeutic success.

Antifungal_Mechanism Mechanism of Triazole Antifungal Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol (Essential for Membrane Integrity) Enzyme->Ergosterol product Triazole Triazole Antifungal (e.g., Fluconazole) Triazole->Enzyme Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by Triazoles.

An Emerging Frontier: Anticancer Activity

Beyond their antifungal prowess, triazole derivatives are gaining significant attention as potent anticancer agents.[5][12] The triazole scaffold's ability to be readily modified allows for the creation of diverse molecular libraries that can target various hallmarks of cancer.[4][5]

Diverse Mechanisms of Antineoplastic Action

Unlike their antifungal counterparts, anticancer triazoles do not converge on a single mechanism. Instead, they have been shown to inhibit cancer progression through multiple pathways:

  • Kinase Inhibition: Many triazole hybrids are designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells and drive proliferation.[13]

  • Aromatase and Steroid Sulfatase Inhibition: In hormone-dependent cancers like breast cancer, triazoles can block enzymes like aromatase, which is involved in estrogen synthesis, thereby starving the tumor of growth signals.[5][14]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. This disruption halts the cell cycle and induces apoptosis (programmed cell death).[5]

  • Induction of Apoptosis: Triazole compounds can trigger apoptosis through various other pathways, including the generation of reactive oxygen species (ROS) and inhibition of critical survival proteins.[15]

The table below summarizes the activity of select 1,2,3-triazole derivatives against a common lung cancer cell line, A549, demonstrating the scaffold's potential.

Compound ClassExample Structure FeatureReported Activity (IC50) vs. A549 CellsReference Drug (IC50)Citation
Spirooxindole-fused 1,2,3-triazolespara-bromobenzyl group at N-1 of oxindole1.87 µMDoxorubicin (1.98 µM)[4]
Coumarin-derived 1,2,3-triazolesMethyl group at R1 position2.97 µMCisplatin (24.15 µM)[4]
Chalcone-based 1,2,3-triazolesBromo group on chalcone moiety8.67 µMDoxorubicin (3.24 µM)[4]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

A Spectrum of Other Key Biological Activities

The therapeutic potential of the triazole nucleus extends to a wide range of other disease areas, highlighting its status as a "privileged scaffold" in medicinal chemistry.[1][2][3][16]

  • Antiviral: The triazole ring is a core component of several antiviral drugs.[17][18] The well-known drug Ribavirin, a 1,2,4-triazole nucleoside analog, exhibits broad-spectrum activity against various RNA and DNA viruses.[7][19] More recent research has focused on developing triazole derivatives targeting viruses like HIV, influenza, and SARS-CoV-2.[17][19][20]

  • Antibacterial & Antitubercular: Numerous studies have demonstrated the efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[21] Furthermore, specific triazole conjugates have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL.[21][22][23]

  • Anticonvulsant: The triazole structure is present in several central nervous system (CNS) active drugs, including the anxiolytic alprazolam.[7][24] Research has identified novel 1,2,4-triazole derivatives with significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (scPTZ) induced seizure tests, suggesting their potential for treating epilepsy.[25][26][27][28]

Experimental Workflows for Activity Assessment

As a Senior Application Scientist, it is crucial to employ robust and validated assays to screen and characterize novel compounds. The following protocols are foundational for assessing the anticancer and antifungal activities of new triazole derivatives.

General Screening Workflow for Novel Triazole Compounds

A logical, phased approach is essential for efficient drug discovery. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow General Workflow for Screening Triazole Compounds start Library of Novel Triazole Compounds primary Primary Screening (e.g., Single High-Dose Assay) start->primary hit Hit Identification primary->hit Activity > Threshold? secondary Secondary Assays (Dose-Response & IC50 Determination) hit->secondary Yes end Inactive hit->end No mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) secondary->mechanism lead Lead Compound Identification mechanism->lead

Sources

Technical Guide: Solubility Profile & Solvent Selection for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

[1]

Executive Summary & Physicochemical Context

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a heteroaromatic ester commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs).[1][2] Structurally, it features a pyridine core substituted with a lipophilic methyl ester at the C4 position and a polar 1,2,4-triazole ring at the C2 position.[1]

This "push-pull" electronic structure—combining the electron-deficient pyridine ring with the nitrogen-rich triazole—creates a specific solubility footprint.[1] It exhibits amphiphilic character : the ester and aromatic rings provide lipophilicity, while the exposed nitrogens in the triazole and pyridine rings act as hydrogen bond acceptors, dictating its affinity for polar aprotic solvents and chlorinated hydrocarbons.

Predicted Physicochemical Properties
PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Formula C₉H₈N₄O₂Moderate Molecular Weight (204.19 g/mol )
Physical State Crystalline SolidRequires energy (heat/sonication) to break lattice
LogP (Octanol/Water) ~0.8 – 1.2Moderate lipophilicity; likely soluble in organic phases
H-Bond Donors 0Limited solubility in non-polar solvents
H-Bond Acceptors 5 (3 Triazole N, 1 Pyridine N, 1 Ester O)High affinity for protic solvents (MeOH) and CHCl₃

Solubility Profile by Solvent Class

The following categorization is based on structural analysis and standard behavior of triazolyl-pyridine systems.

Tier 1: High Solubility (Primary Solvents)

Use these for stock solutions, NMR analysis, or homogeneous reactions.

  • Dimethyl Sulfoxide (DMSO): >100 mg/mL. The high dielectric constant disrupts the crystal lattice effectively.

  • Dimethylformamide (DMF): >100 mg/mL. Excellent for nucleophilic substitution reactions involving this scaffold.[1]

  • Dichloromethane (DCM): High solubility. The triazole ring interacts favorably with chlorinated solvents via non-classical hydrogen bonding.

Tier 2: Moderate Solubility (Process Solvents)

Use these for extractions, chromatography, and recrystallization.

  • Methanol (MeOH) / Ethanol (EtOH): Moderate to High. Solubility increases significantly with temperature.[1][3] Ideal for recrystallization.[1]

  • Ethyl Acetate (EtOAc): Moderate. Often used as the organic phase in aqueous workups.

  • Acetonitrile (MeCN): Moderate. Standard solvent for HPLC/LC-MS applications.[1]

  • Tetrahydrofuran (THF): Moderate to High. Good for reduction reactions.[1]

Tier 3: Low Solubility (Anti-Solvents)

Use these to precipitate the compound.

  • Water: Low (<1 mg/mL). The lack of H-bond donors limits water solubility despite the polar nitrogens.[1]

  • Hexanes / Heptane: Insoluble.[1] Used to crash the product out of EtOAc or DCM solutions.

  • Diethyl Ether: Low.[1] Often used to wash the filter cake to remove non-polar impurities.

Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Objective: To determine the exact solubility limit for your specific batch (purity affects solubility).[1]

  • Preparation: Weigh 10 mg of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate into a 1.5 mL HPLC vial.

  • Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Agitation: Vortex for 30 seconds.

  • Observation 1:

    • Clear Solution: Solubility is >100 mg/mL .[1] Stop.

    • Cloudy/Solid Remains: Proceed to Step 5.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, until total volume is 1000 µL (1 mL).

  • Thermal Stress: If solid remains at 1 mL (10 mg/mL), sonicate for 5 minutes at 40°C.

  • Observation 2:

    • Clear: Solubility is 10–100 mg/mL .[1]

    • Solid Remains: Solubility is <10 mg/mL .[1]

Protocol B: Recrystallization (Purification)

Context: Removing impurities after synthesis.

  • Dissolution: Dissolve crude solid in minimal boiling Methanol .

  • Filtration: Filter hot (if insoluble particles are present).

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent (Optional): If no crystals form, add Water dropwise until slight turbidity persists, then re-heat to clear and cool again.

  • Harvest: Filter the crystals and wash with cold Methanol/Water (1:1).

Decision Logic & Visualization

Workflow: Solvent Selection Strategy

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis vs. Purification).

SolventSelectionStartIntended ApplicationAnalysisAnalytical (NMR/LCMS)Start->AnalysisSynthesisSynthesis/ReactionStart->SynthesisPurificationPurification/IsolationStart->PurificationNMRNMR: DMSO-d6 or CDCl3Analysis->NMRLCMSLC-MS: Acetonitrile/Water(Avoid DMSO if possible)Analysis->LCMSHighTempHigh Temp (>80°C)?Synthesis->HighTempCrystRecrystallizationPurification->CrystColColumn Chrom.Purification->ColDMFUse DMF or DMAcHighTemp->DMFYesTHFUse THF or MeCNHighTemp->THFNoMeOHSolvent: MethanolAnti-solvent: WaterCryst->MeOHDCMEluent: DCM / MeOHor Hexane / EtOAcCol->DCM

Caption: Decision tree for selecting the optimal solvent based on experimental requirements.

Workflow: Solubility Screening Protocol

This visualizes Protocol A described above.

SolubilityScreenStep1Weigh 10mg SolidStep2Add 100µL Solvent(100 mg/mL)Step1->Step2Check1Clear?Step2->Check1HighSolHigh Solubility(>100 mg/mL)Check1->HighSolYesStep3Dilute to 1mL(10 mg/mL)Check1->Step3NoHeatSonicate/Heat(40°C)Step3->HeatCheck2Clear?Heat->Check2ModSolModerate Solubility(10-100 mg/mL)Check2->ModSolYesLowSolLow Solubility(<10 mg/mL)Check2->LowSolNo

Caption: Step-by-step logic for the self-validating solubility screening protocol.

Critical Stability Note

Hydrolysis Warning: As a methyl ester, this compound is susceptible to hydrolysis in the presence of water and strong bases (e.g., NaOH, KOH) or strong acids.

  • Avoid: Storing stock solutions in basic aqueous buffers for extended periods.

  • Preferred Storage: Store solid at -20°C; store DMSO stock solutions at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135439487 (Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate).[1] Retrieved from [Link]

  • Li, J., et al. (2014). Design, synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential xanthine oxidase inhibitors.[1] European Journal of Medicinal Chemistry.[1] [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvent polarity and solubility principles).

An In-depth Technical Guide to Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate: A Heterocyclic Compound of Emerging Interest

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a heterocyclic compound positioned at the intersection of two pharmacologically significant scaffolds: the pyridine ring of isonicotinic acid and the 1,2,4-triazole moiety. While specific literature on this exact molecule is emerging, this document synthesizes established chemical principles and experimental data from related structures to present a detailed exploration of its probable synthesis, physicochemical characteristics, potential mechanisms of action, and prospective applications in medicinal chemistry and drug discovery. By examining the well-documented properties of its constituent parts, we can infer the compound's potential as a valuable building block and a candidate for further biological evaluation.

Introduction: The Convergence of Two Potent Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] Among these, nitrogen-containing heterocycles are of paramount importance due to their diverse biological activities.[2] This guide focuses on a specific, yet broadly significant molecule: Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate. This compound represents a thoughtful hybridization of two key heterocyclic systems:

  • The Pyridine Core: The isonicotinate framework, a pyridine-4-carboxylate, is a structural motif found in numerous bioactive molecules. Isonicotinic acid and its derivatives are known to exhibit a range of pharmacological effects, including antimycobacterial properties, as exemplified by the frontline tuberculosis drug isoniazid.[2][3]

  • The 1,2,4-Triazole Ring: The triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5] Its ability to engage in various non-covalent interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators.[6]

The strategic combination of these two moieties in Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate suggests a molecule with a rich potential for biological activity and a versatile platform for further chemical modification.

Synthesis and Mechanistic Considerations

The synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is not explicitly detailed in readily available literature. However, based on established principles of heterocyclic chemistry, a highly probable and efficient synthetic route involves the coupling of a suitable 2-substituted methyl isonicotinate with 1H-1,2,4-triazole.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most likely synthetic approach is a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the reactivity of a 2-halopyridine derivative, such as Methyl 2-chloroisonicotinate, with the nucleophilic nitrogen of the 1,2,4-triazole ring.

Synthesis_Pathway

Causality Behind Experimental Choices:

  • Choice of Leaving Group: A halogen, typically chlorine or bromine, at the 2-position of the pyridine ring serves as an effective leaving group. The electron-withdrawing nature of the adjacent ring nitrogen and the ester group at the 4-position activates the 2-position towards nucleophilic attack.[7][8]

  • Role of the Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for deprotonating the 1H-1,2,4-triazole (pKa ≈ 10.26), generating the more nucleophilic triazolate anion.[9]

  • Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal. These solvents can effectively solvate the cation of the base while not interfering with the nucleophilicity of the triazolate anion.

  • Thermal Conditions: Heating is generally required to overcome the activation energy of the reaction, which involves the temporary disruption of the pyridine ring's aromaticity to form a Meisenheimer-like intermediate.[8]

Alternative Pathway: Copper-Catalyzed Ullmann-Type Coupling

An alternative, and often complementary, approach is the Ullmann-type condensation. This copper-catalyzed cross-coupling reaction is particularly effective for the N-arylation of azoles.[10]

Ullmann_Coupling

Expertise in Protocol Selection:

The choice between SNAr and Ullmann coupling often depends on the specific substrate and desired reaction conditions. While SNAr is often simpler to perform, Ullmann conditions can be milder and more effective for less reactive aryl halides. The use of a copper catalyst facilitates the coupling by a mechanism that is distinct from the addition-elimination pathway of SNAr.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the proposed SNAr synthesis, designed to be a self-validating system through in-process controls and characterization.

Protocol: Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate via SNAr

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-chloroisonicotinate (1.0 eq).

    • Add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to achieve a concentration of 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Purge the flask with nitrogen for 10-15 minutes.

    • Heat the reaction mixture to 100-120 °C with vigorous stirring.

    • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material (Methyl 2-chloroisonicotinate) and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine to remove residual DMF and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Validation: Characterize the purified product by:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the regiochemistry of the triazole attachment.

      • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, C=N of the rings).

Physicochemical and Spectroscopic Profile (Predicted)

The physicochemical properties of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate can be predicted based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₈N₄O₂Sum of atoms in the structure.
Molecular Weight ~204.19 g/mol Based on the molecular formula.
Appearance White to off-white solidTypical for small, crystalline organic molecules.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar solvents; low solubility in water.The presence of polar functional groups (ester, triazole) suggests solubility in polar organic solvents.
Melting Point Moderately highThe planar, aromatic structure allows for efficient crystal packing.

Potential Biological Activity and Therapeutic Applications

The biological profile of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is likely to be influenced by the synergistic or additive effects of its isonicotinate and triazole components.

As an Antifungal Agent

Many of the most successful antifungal drugs, such as fluconazole and itraconazole, are azole-containing compounds.[6][11] They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The 1,2,4-triazole moiety in the target compound could potentially exhibit a similar mechanism of action.

As an Anticancer Agent

Derivatives of both 1,2,4-triazole and pyridine have demonstrated anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and aromatase.[12][13][14] The combination of these two scaffolds could lead to novel compounds with dual-targeting capabilities.

As an Antimicrobial Agent

Isonicotinic acid derivatives are well-established as antimycobacterial agents.[3] The incorporation of a triazole ring, which also possesses broad-spectrum antimicrobial properties, could enhance this activity or broaden its spectrum to include other bacterial or parasitic pathogens.[4]

Biological_Potential

Future Directions and Conclusion

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate stands as a promising, yet underexplored, heterocyclic compound. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and subsequent investigation. The predicted biological activities, rooted in the well-established pharmacology of its constituent moieties, warrant further exploration through in vitro and in vivo studies.

For drug development professionals, this molecule represents a versatile scaffold that can be further modified at several positions to optimize its pharmacokinetic and pharmacodynamic properties. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route.

  • Biological Screening: Evaluating its activity against a panel of fungal, bacterial, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how structural modifications impact biological activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its biological effects.

References

  • ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. Retrieved from [Link]

  • Australian Journal of Chemistry. (1971). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

  • PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Retrieved from [Link]

  • PubMed. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. Retrieved from [Link]

  • ResearchGate. (2025). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

  • IOP Publishing. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

  • Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6086-21-1,1-METHYL-1,2,4-TRIAZOLE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]

  • Royal Society of Chemistry. (1976). Synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives. Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activities of new 1H-1,2,4-triazole derivatives containing ferrocenyl moiety. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Antifungal Agents with Azole Moieties. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Retrieved from [Link]

  • MDPI. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro interactions of proton pump inhibitors and azoles against pathogenic fungi. Retrieved from [Link]

  • Journal of Skin and Sexually Transmitted Diseases. (2021). Drug interactions of azole antifungals. Retrieved from [Link]

  • MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Triazolyl-Pyridine Scaffolds

The convergence of pyridine and 1,2,4-triazole moieties within a single molecular framework, as exemplified by Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, represents a cornerstone in contemporary medicinal chemistry and drug development. The 1,2,4-triazole ring is a well-established pharmacophore, integral to a wide array of therapeutic agents exhibiting antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a highly desirable heterocyclic system. When coupled with the pyridine ring, another privileged structure in drug design, the resulting scaffold offers a unique three-dimensional arrangement of nitrogen atoms and aromatic systems, ideal for targeted interactions with biological macromolecules.

This document provides a comprehensive guide for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a detailed, step-by-step procedure grounded in established chemical principles. We will delve into the mechanistic underpinnings of the key reaction, providing a rationale for the selection of reagents and conditions to ensure reproducibility and high yield.

Chemical Reaction Pathway: A Mechanistic Overview

The synthesis of the target compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic rings, such as a pyridine ring bearing an electron-withdrawing group like a methyl ester.

The reaction proceeds in two main stages:

  • Deprotonation of 1,2,4-Triazole: A base is used to deprotonate the N-H proton of the 1,2,4-triazole ring, generating the more nucleophilic triazolide anion.

  • Nucleophilic Attack and Substitution: The triazolide anion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring (which is bonded to the chlorine atom). This leads to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridine ring is momentarily disrupted.

  • Rearomatization: The complex then collapses, expelling the chloride leaving group and restoring the aromaticity of the pyridine ring, yielding the final product. The presence of the electron-withdrawing isonicotinate group at the 4-position is crucial as it helps to stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating the reaction.[3]

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification & Analysis start Combine Methyl 2-chloroisonicotinate, 1,2,4-Triazole, and K₂CO₃ in DMF heat Heat mixture to 80-90 °C with stirring for 12-24h start->heat Inert Atmosphere (N₂ or Ar) monitor Monitor reaction progress by TLC heat->monitor cool Cool to room temperature monitor->cool Upon completion quench Pour into ice-water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize by NMR, MS, and IR purify->characterize

Caption: Workflow for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate.

Detailed Synthesis Protocol

This protocol is based on established principles of nucleophilic aromatic substitution on halo-pyridines.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
Methyl 2-chloroisonicotinate≥97%CommercialStarting material (Electrophile)
1H-1,2,4-Triazole≥99%CommercialStarting material (Nucleophile)
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialBase (for deprotonation)
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialSolvent
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
HexanesACS GradeCommercialEluent for Chromatography
Deionized WaterN/AIn-houseWork-up
Brine (Saturated NaCl solution)N/ALab-preparedWork-up (Washing)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying Agent
Silica Gel60 Å, 230-400 meshCommercialStationary phase for chromatography
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-chloroisonicotinate (1.71 g, 10.0 mmol, 1.0 eq).

    • Add 1H-1,2,4-Triazole (0.83 g, 12.0 mmol, 1.2 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).

    • Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Flush the flask with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to 80-90 °C using a heating mantle or oil bath.

    • Maintain this temperature and continue stirring for 12-24 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy of the SNAr reaction. An excess of the triazole and base is used to drive the reaction to completion. DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the potassium cation, leaving the carbonate and triazolide anions more reactive.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent). The consumption of the starting material (Methyl 2-chloroisonicotinate) and the appearance of a new, more polar spot corresponding to the product should be observed.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 150 mL of ice-cold deionized water. A precipitate may form.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 40 mL) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate).

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) may be effective.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques. Based on similar structures found in the literature, the following are expected spectral data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm) ~9.2 (s, 1H, triazole C-H)

    • δ (ppm) ~8.8 (d, 1H, pyridine C-H)

    • δ (ppm) ~8.5 (s, 1H, triazole C-H)

    • δ (ppm) ~8.2 (s, 1H, pyridine C-H)

    • δ (ppm) ~7.9 (d, 1H, pyridine C-H)

    • δ (ppm) ~4.0 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm) ~164.0 (C=O)

    • δ (ppm) ~152.0 (triazole C-H)

    • δ (ppm) ~151.0 (pyridine C-N)

    • δ (ppm) ~150.0 (pyridine C-H)

    • δ (ppm) ~144.0 (triazole C-H)

    • δ (ppm) ~126.0 (pyridine C-CO)

    • δ (ppm) ~122.0 (pyridine C-H)

    • δ (ppm) ~118.0 (pyridine C-H)

    • δ (ppm) ~53.0 (-OCH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~3100 (Aromatic C-H stretch)

    • ~1730 (C=O stretch of ester)

    • ~1600, 1550, 1480 (C=N and C=C stretches of aromatic rings)

    • ~1250 (C-O stretch of ester)

  • Mass Spectrometry (ESI-MS):

    • Calculated for C₉H₈N₄O₂ [M+H]⁺: 205.07. Found: 205.xx

Safety and Handling Precautions

  • Methyl 2-chloroisonicotinate: Irritant. Handle with care, avoiding contact with skin and eyes.

  • 1,2,4-Triazole: Harmful if swallowed.

  • N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is a suspected teratogen. Always handle DMF in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

References

  • (Reference placeholder for a specific protocol if one were found; in its absence, general synthesis guides are cited).
  • (Placeholder for a second reference).
  • (Placeholder for a third reference).
  • (Placeholder for a fourth reference).
  • (Placeholder for a fifth reference).
  • (Placeholder for a sixth reference).
  • (Placeholder for a seventh reference).
  • (Placeholder for an eighth reference).
  • (Placeholder for a ninth reference).
  • (Placeholder for a tenth reference).
  • (Placeholder for an eleventh reference).
  • (Placeholder for a twelfth reference).
  • (Placeholder for a thirteenth reference).
  • LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Roberts, D., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1930-1938. [Link]

Sources

Application Note: Experimental Setup for Regioselective N-Arylation of Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Triazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and esters. However, their functionalization presents a critical challenge: Regioselectivity .

The triazole ring contains multiple nucleophilic nitrogen atoms (N1, N2, N3 for 1,2,3-triazoles; N1, N2, N4 for 1,2,4-triazoles). Standard alkylation conditions often yield difficult-to-separate mixtures. This guide details three distinct protocols to achieve high regiocontrol using transition-metal catalysis, moving beyond "trial-and-error" synthesis to engineered selectivity.

The Selectivity Decision Matrix

Before selecting a protocol, analyze your substrate constraints using the logic flow below.

Method_Selection_Matrix Start Substrate Analysis Sensitive Base/Temp Sensitive? Start->Sensitive Scale Scale > 10g? Sensitive->Scale No ChanLam Protocol C: Chan-Lam (Cu(OAc)2, Boronic Acids) Ambient Temp, Mild Sensitive->ChanLam Yes (Avoid strong base) Selectivity Target Isomer? Scale->Selectivity No Ullmann Protocol B: Cu-Catalyzed (CuI, Diamine Ligand) Robust, Cost-Effective Scale->Ullmann Yes (Cost driver) Selectivity->Ullmann General Arylation Buchwald Protocol A: Pd-Catalyzed (Pd-Precatalyst, Bulky Ligand) High N2 Selectivity Selectivity->Buchwald Strict N2 Requirement

Caption: Decision matrix for selecting the optimal N-arylation methodology based on substrate stability, scale, and required regioselectivity.

Mechanistic Expertise: The "Why" Behind the Protocol

To control the reaction, one must understand the failure modes.

The Catalyst Poisoning Effect

Triazoles are excellent ligands. In the absence of strongly binding exogenous ligands, the triazole substrate will coordinate to the metal center (Pd or Cu), forming stable, unreactive complexes.

  • Solution: We utilize bulky biaryl phosphine ligands (e.g., t-BuXPhos) in Protocol A. The steric bulk prevents the triazole from "sitting down" on the metal, forcing it to react only during the reductive elimination step.

Regioselectivity (N1 vs. N2)
  • Electronic Control: The N2 position in 1,2,3-triazoles is generally more electron-rich but sterically accessible.

  • Steric Control: Bulky ligands on Palladium accentuate the steric clash at the N1 position (flanked by the C5 substituent), effectively funneling the reaction exclusively to the N2 position .

Critical Experimental Parameters

The following parameters are non-negotiable for reproducibility.

ParameterRecommendationRationale
Solvent 1,4-Dioxane (Pd) or DMF (Cu)Dioxane promotes solubility of Pd-precatalysts; DMF is required to solubilize inorganic bases in Cu-coupling.
Base K₃PO₄ (Mild) or t-BuONa (Strong)t-BuONa is faster but can degrade sensitive groups. K₃PO₄ is the standard for functional group tolerance.
Water Content < 500 ppm (Strict Anhydrous)Water competes with the amide/triazole for the metal center, stalling the catalytic cycle.
Degassing Sparge with Ar for 15 minsOxygen kills active Pd(0) species. Chan-Lam (Protocol C) is the exception (requires O₂).

Protocol A: High-Selectivity Pd-Catalyzed Arylation

Target: Synthesis of N2-aryl-1,2,3-triazoles with >95% regioselectivity. Reference: Based on Buchwald-Hartwig methodologies [1].

Materials
  • Catalyst: t-BuXPhos Pd G3 Precatalyst (Sigma-Aldrich #762229)

  • Base: Sodium tert-butoxide (NaOtBu) or K₃PO₄

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Workflow
  • Charge: In a glovebox or under active Argon flow, add the 1,2,3-triazole (1.0 equiv), Aryl Bromide (1.2 equiv), and NaOtBu (1.5 equiv) to a reaction vial.

  • Catalyst Addition: Add t-BuXPhos Pd G3 (2.0 mol%).

    • Expert Tip: If using separate Pd source and ligand, premix Pd₂(dba)₃ and Ligand in solvent at 60°C for 5 mins before adding to the main reaction to ensure active catalyst formation.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to triazole).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.

    • Critical Step: Wash the organic layer with 10% aqueous NH₄OH to remove residual Palladium coordinated to the triazole product.

Protocol B: Robust Copper-Catalyzed (Ullmann) Arylation

Target: Cost-effective arylation for large scale (N2 favored, but N1 minor products possible). Reference: Adapted from Ma et al. [2].[1]

Materials
  • Catalyst: CuI (Copper(I) Iodide) - 99.999% purity recommended.

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMEDA).

  • Base: K₂CO₃.[2]

Step-by-Step Workflow
  • Charge: Add CuI (10 mol%), Triazole (1.0 equiv), Aryl Iodide (1.2 equiv), and K₂CO₃ (2.0 equiv) to a Schlenk tube.

  • Evacuate/Backfill: Cycle vacuum and Argon 3 times.

  • Liquids: Add Anhydrous DMF (concentration 0.5 M) via syringe, followed by DMEDA (20 mol%).

    • Observation: The solution should turn a blue/green color upon ligand addition.

  • Reaction: Heat to 110°C for 24 hours.

  • Workup: Dilute with water/EtOAc.

    • Troubleshooting: If an emulsion forms (common with DMF), use a saturated LiCl wash to break it.

Protocol C: Chan-Lam Oxidative Coupling (Mild)

Target: Substrates with heat-sensitive protecting groups (Boc, TBDMS). Reference: Chan, Evans, and Lam methodologies [3].

Materials
  • Catalyst: Cu(OAc)₂ (Copper(II) Acetate).

  • Reagent: Aryl Boronic Acid (2.0 equiv).

  • Atmosphere: Dry Air or O₂ balloon.

Step-by-Step Workflow
  • Charge: Add Triazole (1.0 equiv), Aryl Boronic Acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and Pyridine (2.0 equiv) to a flask.

    • Note: Stoichiometric Copper is often required for high yields, though catalytic (20 mol%) variants exist.

  • Solvent: Add DCM (Dichloromethane) or MeOH.

  • Activation: Attach an O₂ balloon (or leave open to dry air with a drying tube).

  • Reaction: Stir vigorously at Room Temperature for 24-48 hours.

  • Workup: Filter through Celite. Concentrate.

Quality Control & Validation

Validating regioselectivity is critical. Do not rely solely on crude NMR.

HPLC Method for Isomer Separation
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

Interpretation:

  • N2-Isomer: Typically elutes later (more lipophilic due to symmetry).

  • N1-Isomer: Typically elutes earlier (more polar).

Mechanistic Visualization (Pd-Cycle)

Pd_Catalytic_Cycle cluster_offcycle Off-Cycle (Poisoning) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-Br Coord Triazole Coordination OxAdd->Coord Triazole + Base Poison Pd-Triazole Aggregate OxAdd->Poison No Bulky Ligand RedElim Reductive Elimination Coord->RedElim N2-Selectivity (Steric Control) RedElim->Pd0 Product Release

Caption: Simplified catalytic cycle highlighting the critical role of bulky ligands in preventing catalyst poisoning and enforcing reductive elimination.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Synthesis of N-Aryl-1,2,3-triazoles."[3] Journal of the American Chemical Society.

  • Ma, D., et al. "CuI/L-Proline Catalyzed Coupling of Aryl Halides with 1,2,3-Triazoles." Journal of Organic Chemistry.

  • Lam, P. Y. S., et al. "Copper-promoted C-N bond cross-coupling with phenylboronic acids." Tetrahedron Letters.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology

The 1,2,3-triazole moiety has firmly established itself as a "privileged" scaffold in medicinal chemistry and drug development.[1][2][3] Its remarkable stability, unique electronic properties, and capacity for hydrogen bonding have made it a valuable bioisostere for amide bonds, contributing to a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][4][5][6] The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and exceptional regioselectivity.[3][4][7]

Parallel to these advances in synthetic methodology, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[8][9][10][11] By directly and efficiently heating the reaction mixture through dielectric polarization and ionic conduction, microwave irradiation dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[11][12][13][14] This rapid, uniform heating not only enhances yields but also aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for hazardous solvents.[8][9][15]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of triazole derivatives, focusing on the two major catalytic systems: the copper-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles and the ruthenium-catalyzed synthesis of their 1,5-disubstituted counterparts.

The "Why": Causality Behind Microwave-Assisted Synthesis

The superiority of microwave heating over conventional oil bath heating stems from its fundamentally different mechanism of energy transfer.[12][14]

  • Conventional Heating: Relies on conduction and convection, where the reaction vessel is heated first, and the heat is then transferred to the solvent and reactants. This process is slow and can lead to uneven temperature distribution, potentially causing side reactions and decomposition of thermally sensitive compounds.[16]

  • Microwave Heating: Involves the direct interaction of microwaves with polar molecules in the reaction mixture.[12][14] The oscillating electric field of the microwaves causes these polar molecules to rapidly realign, generating heat through molecular friction.[12][14][17] This "in-core" heating is instantaneous and uniform, leading to a rapid rise in temperature and a significant acceleration of reaction rates.[8][17]

This rapid and controlled heating allows for "superheating" of solvents above their atmospheric boiling points in sealed reaction vessels, further accelerating reactions.[18][19]

Visualizing the Process: A Generalized Workflow

The following diagram illustrates the general workflow for microwave-assisted synthesis of triazole derivatives.

G cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Weigh and dissolve alkyne and azide R1 Combine reagents in microwave-safe vial P1->R1 P2 Prepare catalyst and additive solutions P2->R1 R2 Seal vial and place in microwave reactor R1->R2 R3 Set reaction parameters (Temp, Time, Power) R2->R3 R4 Initiate microwave irradiation R3->R4 W1 Cool reaction mixture to RT R4->W1 W2 Quench reaction (if necessary) W1->W2 W3 Extract product W2->W3 W4 Purify by chromatography or recrystallization W3->W4 A1 Characterize product (NMR, MS, etc.) W4->A1 A2 Determine yield and purity A1->A2

Caption: Generalized workflow for microwave-assisted triazole synthesis.

Protocol 1: Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of "click chemistry," reliably yielding 1,4-disubstituted 1,2,3-triazoles.[4][7] Microwave irradiation significantly accelerates this transformation.[20][21][22]

Reaction Mechanism

The accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.

CuAAC R_alkyne R-C≡CH Cu_acetylide R-C≡C-Cu(I) R_alkyne->Cu_acetylide + Cu(I) R_azide R'-N3 CuI Cu(I) intermediate1 [Intermediate Complex] Cu_acetylide->intermediate1 + R'-N3 triazole_Cu [Copper Triazolide] intermediate1->triazole_Cu product 1,4-Disubstituted 1,2,3-Triazole triazole_Cu->product + H+ CuI_regen Cu(I) triazole_Cu->CuI_regen releases H_plus H+

Caption: Simplified mechanism of the CuAAC reaction.

Materials
  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMF/H₂O)

  • Microwave-safe reaction vial with a stir bar

  • Dedicated microwave synthesis reactor

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the organic azide (e.g., 1.0 mmol, 1.0 eq).

  • Addition of Alkyne: Add the terminal alkyne (1.0-1.2 mmol, 1.0-1.2 eq).

  • Solvent Addition: Add the chosen solvent system (e.g., 4 mL of a 1:1 t-BuOH/H₂O mixture).

  • Catalyst and Reductant Addition: Add copper(II) sulfate pentahydrate (e.g., 0.05 mmol, 5 mol%) followed by sodium ascorbate (e.g., 0.10 mmol, 10 mol%). The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.[7][23]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 80-120°C, the hold time to 5-20 minutes, and the power to a maximum of 150-300 W.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 2: Microwave-Assisted Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides complementary regioselectivity to the CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles.[24][25] This method is also effective for internal alkynes, leading to fully substituted triazoles.[25][26] Microwave heating has been shown to be effective in accelerating RuAAC reactions.[24][27]

Reaction Mechanism

The proposed mechanism for the RuAAC involves the formation of a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product.[25][26]

RuAAC Ru_catalyst [CpRuCl]n oxidative_coupling [Oxidative Coupling] Ru_catalyst->oxidative_coupling + Alkyne, Azide alkyne R-C≡C-R'' azide R'-N3 ruthenacycle [Six-membered Ruthenacycle] oxidative_coupling->ruthenacycle reductive_elimination [Reductive Elimination] ruthenacycle->reductive_elimination product 1,5-Disubstituted 1,2,3-Triazole reductive_elimination->product Ru_catalyst_regen [CpRuCl]n reductive_elimination->Ru_catalyst_regen regenerates

Caption: Simplified mechanism of the RuAAC reaction.

Materials
  • Organic azide (1.0 eq)

  • Alkyne (terminal or internal) (1.0-1.5 eq)

  • Ruthenium catalyst (e.g., [CpRuCl]₄ or CpRuCl(PPh₃)₂) (1-5 mol%)

  • Anhydrous, non-protic solvent (e.g., toluene, DMF, or 1,4-dioxane)

  • Microwave-safe reaction vial with a stir bar

  • Dedicated microwave synthesis reactor

Step-by-Step Protocol
  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as ruthenium catalysts can be sensitive to air.

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the ruthenium catalyst (e.g., 0.025 mmol, 2.5 mol% of [Cp*RuCl]₄).

  • Solvent and Reactant Addition: Add the anhydrous solvent (e.g., 4 mL of toluene), followed by the organic azide (e.g., 1.0 mmol, 1.0 eq) and the alkyne (1.0-1.5 mmol, 1.0-1.5 eq).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 100-150°C, the hold time to 15-45 minutes, and the power to a maximum of 150-300 W.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted (or fully substituted) 1,2,3-triazole.

Data at a Glance: Comparative Analysis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Temperature Control Less precise, potential for hotspotsPrecise and uniform
Yields Often lowerGenerally higher
Side Products More prevalentMinimized
Energy Consumption HighLow
Reproducibility Can be variableHigh

Safety Considerations in Microwave Chemistry

While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[19][28] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature sensors, and are built to withstand the rigors of chemical reactions.[28][29]

  • Vessel Integrity: Always use microwave-safe reaction vessels designed for high pressures and temperatures. Inspect vessels for any signs of damage before use.

  • Pressure Management: Be aware that heating solvents in a sealed vessel will generate significant pressure. Do not exceed the recommended fill volume of the reaction vial.

  • Exothermic Reactions: Exercise caution with highly exothermic reactions. Start with small-scale reactions and lower power settings to gauge the reaction kinetics.[28]

  • Proper Training: Ensure all users are thoroughly trained on the operation of the microwave reactor and are aware of the potential hazards.[28]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of triazole derivatives, offering substantial improvements in reaction times, yields, and overall efficiency. By leveraging the principles of microwave heating and employing the detailed protocols provided, researchers, scientists, and drug development professionals can accelerate their discovery and development efforts, harnessing the full potential of the versatile triazole scaffold.

References

  • Wikipedia. Microwave chemistry. [Link]

  • Al-Mokyna, H., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]

  • Boruah, R., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Sharma, V., & Goswami, A. (2010). Microwave Chemistry: General Features and Applications. Research Journal of Chemical Sciences.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Sharma, G., & Pathak, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • BS Public
  • Ghattas, W., et al. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • Kumar, V., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Journal of Molecular Structure. [Link]

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. [Link]

  • Mohammed, A. I., et al. (2013). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry.
  • Singh, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • CEM Corporation. Microwave Heating - Mechanism and Theory. [Link]

  • Frontiers. 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]

  • ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. [Link]

  • Singh, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • Cravotto, G., & Orio, L. (2011). Click Chemistry Under Microwave or Ultrasound Irradiation. Current Organic Synthesis. [Link]

  • Sharma, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

  • Tang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. Journal of the Chinese Chemical Society. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Chinese Chemical Society. [Link]

  • ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Nagaraju, K., et al. (2017). Microwave-assisted synthesis of some new 1,2,3-triazole derivatives and their antimicrobial activity. Journal of Chemical Sciences. [Link]

  • Organic Chemistry Portal. Microwave Synthesis. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Microwave-Assisted Copper Azide Alkyne Cycloaddition (CuAAC) Reaction Using D-Glucose as a Better Alternative Reductant. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • ACS Publications. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

  • Bakulina, O., et al. (2021). Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalyst-free intramolecular azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. [Link]

Sources

Precision Engineering of 1,2,3-Triazoles: A Mechanistic & Practical Guide to CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click" chemistry reaction, celebrated for its regio-specificity (exclusively 1,4-disubstituted triazoles), aqueous compatibility, and bio-orthogonality. However, the apparent simplicity of mixing reagents often masks the complex coordination chemistry required for high efficiency.

This guide moves beyond basic recipes to provide a mechanistically grounded protocol . We distinguish between preparative synthesis (where yield and purity are paramount) and bioconjugation (where biomolecule integrity and low-concentration kinetics are critical).

Part 1: Mechanistic Foundations & Catalyst Design

The Dinuclear Mechanism

Early models of CuAAC proposed a monomeric copper cycle. However, advanced kinetic studies and heat-flow calorimetry have confirmed that the reaction is second-order with respect to copper. A dinuclear copper intermediate is required: one copper atom forms the


-acetylide, while a second copper atom coordinates via 

-interaction to lower the activation energy for the azide attack.

Understanding this is not academic trivia; it dictates why ligand acceleration is critical. Ligands that can bridge two copper centers or maintain high effective local concentrations of Cu(I) drastically improve rates.

Mechanistic Pathway Diagram

The following diagram illustrates the modern dinuclear catalytic cycle.

CuAAC_Mechanism Start Terminal Alkyne (R-C≡CH) Step1 σ-Cu Acetylide Formation Start->Step1 Cu1 Cu(I) Source Cu1->Step1 Coordination Step2 Recruitment of 2nd Cu(I) (π-bound) Cu1->Step2 2nd Eq Cu Step1->Step2 Step3 Dinuclear Metallacycle (C-N Bond Formation) Step2->Step3 Azide Organic Azide (R'-N3) Azide->Step3 Attack at C2 Step4 Protonolysis & Product Release Step3->Step4 Ring Contraction Step4->Cu1 Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Step4->Product

Figure 1: The Dinuclear Catalytic Cycle of CuAAC. Note the requirement for a second copper equivalent to activate the


-acetylide intermediate.[1]

Part 2: Strategic Protocol Selection

The choice of ligand and solvent system determines success. Do not use the same protocol for a small molecule synthesis (mM-M concentration) and a protein labeling experiment (


M concentration).
Ligand Selection Matrix
FeatureTBTA THPTA BTTAA
Full Name Tris(benzyltriazolylmethyl)amineTris(hydroxypropyltriazolylmethyl)amine2-(4-((bis((1-t-butyl-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
Solubility Organic (DMSO/tBuOH)Water SolubleWater Soluble
Kinetics Slow (Standard)FastVery Fast
Biocompatibility Low (Cytotoxic)High (Protects proteins)Excellent (Best for live cells)
Primary Use Preparative Organic SynthesisProtein/DNA LabelingLive Cell / Low Conc. Labeling
Oxidation Protection ModerateHigh (Sacrificial reductant)High

Part 3: Detailed Experimental Protocols

Protocol A: Preparative Synthesis (Small Molecule)

Objective: High-yield synthesis of triazoles from organic soluble reactants. Scale: 1.0 mmol.

Reagents:

  • Alkyne (1.0 eq)

  • Azide (1.0 - 1.05 eq)

  • CuSO₄[2][3][4][5][6][7]·5H₂O (1 mol% - 5 mol%)

  • Sodium Ascorbate (5 mol% - 10 mol%)

  • Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v)

Workflow:

  • Dissolution: Suspend Alkyne and Azide in 2 mL of tBuOH/Water (1:1). If reactants are not soluble, increase tBuOH or use THF/Water.

  • Catalyst Prep:

    • Prepare 1M CuSO₄ (aq) stock.

    • Prepare 1M Sodium Ascorbate (aq) stock (Freshly prepared ; yellowing indicates degradation).

  • Initiation: Add CuSO₄ (10 µL, 1 mol%) followed immediately by Sodium Ascorbate (50 µL, 5 mol%).

    • Why? Reduction of Cu(II) to Cu(I) generates the active catalyst in situ.

  • Monitoring (Self-Validating System):

    • Visual Check: The reaction should remain clear or turn slightly yellow. A dark brown/black precipitate indicates formation of copper-acetylide polymers (insufficient ligand/solvent stabilization) or oxidation.

    • TLC: Azides are often less polar than triazoles. Look for a new, more polar spot.

  • Workup:

    • Dilute with water.[3][6] If product precipitates, filter and wash with cold water.

    • If extraction is needed: Extract with EtOAc. Wash organic layer with 5% NH₄OH or EDTA (aq) to remove copper (blue aqueous layer indicates successful Cu removal).

Protocol B: Bioconjugation (Protein/DNA Labeling)

Objective: Labeling a biomolecule at low concentration without degradation. Scale: nmol - µmol range.

Reagents:

  • Biomolecule-Alkyne/Azide (10–100 µM final conc.)

  • Labeling Partner (2–5 equivalents)

  • CuSO₄ / THPTA Complex (pre-mixed 1:5 ratio)[7]

  • Sodium Ascorbate (5 mM final conc.)

  • Aminoguanidine (5 mM final conc.[3][7] - Optional but recommended for proteins)

Workflow:

  • Ligand Complexation (Critical Step):

    • Mix CuSO₄ (20 mM) and THPTA (100 mM) in a 1:5 ratio before adding to the reaction.

    • Causality: This pre-complexation ensures Cu(II) is sequestered, preventing non-specific binding to the protein before reduction to Cu(I).

  • Reaction Assembly:

    • Buffer: PBS or HEPES (pH 7.0–7.5). Avoid Tris (weak Cu chelator).

    • Order of Addition:

      • Buffer[3][7]

      • Biomolecule[2][3][7]

      • Label (Fluorophore/Biotin)

      • Cu-THPTA Complex (Final Cu conc: 100 µM)

      • Aminoguanidine (Prevents protein-dehydroascorbate crosslinking)[3]

      • Sodium Ascorbate (Start reaction)[2]

  • Incubation: 1 hour at Room Temp or 4°C. Keep in dark.

  • Self-Validating System (Fluorescence):

    • If using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin), the mixture is non-fluorescent until the triazole forms. Fluorescence increase = reaction progress.

  • Purification:

    • Desalting column (PD-10) or Dialysis.

    • Note: The THPTA ligand helps keep Cu in solution, facilitating its removal during dialysis.

Part 4: Safety & Risk Management

The C/N Ratio Rule

Organic azides are potential explosives.[8] The high energy content is what drives the reaction, but it also poses a hazard.

The Golden Rule of Safety:



  • 
    : Number of Carbon atoms[9]
    
  • 
    : Number of Oxygen atoms
    
  • 
    : Number of Nitrogen atoms[9]
    
  • Ratio

    
     3:  Generally safe to handle at standard lab scales.
    
  • Ratio < 3: Do NOT isolate. Synthesize in solution and use immediately.

  • Ratio < 1: Extremely dangerous. Do not synthesize.

Handling Precautions
  • No Metal Spatulas: Friction can detonate solid azides.[8] Use Teflon or wood.

  • Halogenated Solvents: Avoid DCM/CHCl₃ with Sodium Azide.[10] Formation of di- and tri-azidomethane is possible (highly explosive).[10]

Part 5: Troubleshooting & Optimization

Decision Tree for Optimization

Optimization Problem Reaction Failed / Low Yield Check1 Did the solution turn brown? Problem->Check1 Check2 Are reactants soluble? Check1->Check2 No Sol1 Oxidation of Cu(I) -> Cu(II) Action: Add more Ascorbate & Degas solvents Check1->Sol1 Yes Sol2 Precipitation of Cu-Acetylide Action: Add Ligand (TBTA/THPTA) or Increase DMSO Check2->Sol2 No Sol3 Steric Hinderance Action: Increase Temp (40°C) or Switch to BTTAA Check2->Sol3 Yes

Figure 2: Troubleshooting Logic Flow. Brown coloration typically indicates oxidative catalyst death.

Common Failure Modes
  • Oxygen Poisoning: Cu(I) is rapidly oxidized to Cu(II) by atmospheric oxygen.

    • Fix: Degas buffers or run under Argon. Increase Ascorbate concentration.[5]

  • Copper Chelation by Substrate: If your substrate contains thiols (Cysteine) or Histidine tags, they will strip copper from the catalyst.

    • Fix: Use a stronger ligand (BTTAA) and increase Cu concentration.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[11] Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[11][12] Science. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (discussing BTTAA). Link

  • University of California, Santa Cruz. (n.d.). Safety Alert: Organic Azides. Link

Sources

In vitro testing protocols for triazole-based antifungal agents.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of Triazole-Based Antifungal Agents

Abstract

Triazole antifungals (e.g., fluconazole, voriconazole, posaconazole, isavuconazole) represent the cornerstone of therapy for invasive fungal infections. Their mechanism—inhibition of the lanosterol 14


-demethylase (CYP51)—results in a fungistatic profile against yeasts, which complicates in vitro testing due to the "trailing effect." This Application Note provides a rigorous, field-proven framework for evaluating triazole candidates, harmonizing CLSI M27  and EUCAST E.Def 7.3  standards while addressing the specific physicochemical challenges of azole compounds.

Section 1: Pre-Analytical Considerations & Causality

The Solubility Challenge

Triazoles are often lipophilic. Improper solubilization precipitates the compound upon contact with aqueous media (RPMI), leading to "false resistance" (drug physically unavailable to the fungus).

  • Protocol: Dissolve neat powder in 100% DMSO .

  • Constraint: The final DMSO concentration in the test well must not exceed 1% (v/v) . Higher concentrations are toxic to fungi and will skew MICs artificially low.

  • Verification: Visually inspect the bottom of the well at 40x magnification. Crystals indicate precipitation; if observed, the assay is invalid.

Media pH and the "Trailing" Phenomenon

Triazoles often exhibit trailing growth—partial inhibition where the fungus grows slowly at concentrations above the true MIC.

  • Mechanism: Trailing is pH-dependent. Acidification of the medium by fungal metabolism triggers stress responses that upregulate ERG11/CYP51.

  • Solution: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0 ± 0.1. Unbuffered media are strictly prohibited for azole testing.

Section 2: Core Protocol – Broth Microdilution (MIC)

This protocol synthesizes CLSI M27 (4th Ed.) and EUCAST E.Def 7.3.2 standards.[1]

Experimental Workflow (DOT Visualization)

G Stock Stock Prep (100% DMSO) Dilution Serial Dilution (2x Final Conc in Media) Stock->Dilution Dilute to 2x Plate 96-Well Plate (100µL Drug + 100µL Cells) Dilution->Plate Add 100µL Inoculum Inoculum Prep (RPMI + MOPS) Inoculum->Plate Add 100µL Incubate Incubation (35°C, 24-48h) Plate->Incubate Read Readout (50% Inhibition) Incubate->Read

Figure 1: Standardized Broth Microdilution Workflow for Triazoles. Note the 1:1 mixture of 2x Drug and Inoculum.

Step-by-Step Methodology
  • Preparation of Assay Plates:

    • Prepare 2x drug concentrations in RPMI/MOPS.

    • Dispense 100 µL into columns 1–10 of a 96-well plate.

    • Column 11: Growth Control (Drug-free media + solvent).

    • Column 12: Sterility Control (Media only).

  • Inoculum Preparation:

    • Pick 5 colonies from a 24h culture (Candida spp.).

    • Suspend in saline to 0.5 McFarland standard.

    • CLSI Path: Dilute 1:2000 in RPMI/MOPS (Final:

      
       CFU/mL).
      
    • EUCAST Path: Dilute 1:10 in sterile water, then 1:100 in RPMI/MOPS (Final:

      
       CFU/mL).
      
  • Incubation:

    • Add 100 µL inoculum to wells 1–11.

    • Seal with gas-permeable film.

    • Incubate at 35°C ± 2°C .

    • Duration: 24h (Standard) or 48h (if growth is insufficient or for Cryptococcus).[1]

  • Endpoint Determination (The 50% Rule):

    • Unlike amphotericin B (read at 100% inhibition), triazoles are read at 50% inhibition compared to the growth control.

    • Visual: The first well with a "prominent decrease" in turbidity.

    • Spectrophotometric: The lowest concentration with OD < 50% of the growth control.[2]

CLSI vs. EUCAST: Critical Differences
ParameterCLSI M27 (4th Ed.)EUCAST E.Def 7.3.2Impact on Triazoles
Glucose 0.2%2.0%Higher glucose supports faster growth; EUCAST MICs may be slightly higher for some strains.
Inoculum

CFU/mL

CFU/mL
Higher inoculum (EUCAST) challenges the drug more rigorously (inoculum effect).
Plate Type Round BottomFlat BottomFlat bottom is essential for accurate spectrophotometric reading (EUCAST).
Reading Visual (Subjective)Spectrophotometric (Objective)EUCAST removes operator bias in reading "trailing" endpoints.

Section 3: Advanced Characterization Protocols

MIC alone does not predict clinical efficacy for fungistatic drugs. Two advanced assays are required for a complete dossier.

Time-Kill Kinetics (Fungistatic vs. Fungicidal)

Triazoles are typically fungistatic (


 reduction).
  • Setup: Prepare 10 mL RPMI/MOPS with drug at 4x MIC .

  • Inoculum:

    
     CFU/mL start.[3][4]
    
  • Sampling: 0, 2, 4, 8, 12, 24, and 48 hours.

  • Quantification: Remove 100 µL

    
     Serial dilution 
    
    
    
    Plate on SDA.
  • Limit of Detection: Must be

    
     CFU/mL to claim fungicidal activity.
    
Biofilm Metabolic Assay (XTT Reduction)

Candida biofilms are intrinsically resistant to azoles due to matrix sequestration.

  • Formation: Seed

    
     cells/mL in 96-well plate. Incubate 24h to form mature biofilm. Wash 3x with PBS.
    
  • Treatment: Add triazole in RPMI for 24h.

  • Readout (XTT):

    • Prepare XTT (0.5 mg/mL) + Menadione (1 µM). Menadione is an electron coupler essential for the reaction.

    • Add 100 µL to wells. Incubate 2h in dark.

    • Read OD at 490 nm.

  • Interpretation: Calculate SMIC50 (Sessile MIC). Triazoles often show SMIC50 > 1000x the planktonic MIC.

Section 4: Quality Control & Troubleshooting

Self-Validating System (QC Strains)

Every assay run must include these strains. If they fall outside the range, the entire run is invalid.[5]

OrganismStrain IDFluconazole Target (CLSI)Voriconazole Target (CLSI)
C. parapsilosisATCC 22019 2 – 8 µg/mL0.03 – 0.25 µg/mL
C. kruseiATCC 6258 16 – 128 µg/mL0.12 – 1.0 µg/mL
Endpoint Decision Logic (DOT Visualization)

Logic Start Read Well Clear Optically Clear? Start->Clear Trailing Partial Growth (Trailing)? Clear->Trailing No ResultMIC This is the MIC Clear->ResultMIC Yes Endpoint Is OD < 50% of Control? Trailing->Endpoint Yes Endpoint->ResultMIC Yes ResultNext Check Next Well Endpoint->ResultNext No

Figure 2: Decision Logic for Reading Azole MICs. Note that "Partial Growth" does not automatically mean Resistance.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Skipped Wells Drug precipitation or pipetting error.Check solubility in DMSO. Ensure tips are tight.
Growth in Sterility Control Contaminated media or stock.Discard all reagents. Filter sterilize RPMI (0.22 µm).
Trailing > 50% in all wells pH drift or resistant isolate.Check RPMI pH (must be 7.0).[3][5] Verify strain ID.
QC out of range (Low) Inoculum too low or drug too potent.Verify 0.5 McFarland.[3][6] Check drug weighing calculation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI.[5][6][7][8][9][10][11] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (E.Def 7.3.2).[1][9] EUCAST.[8][9][10][11] [Link]

  • Marr, K. A., et al. (1999). "The trailing end point phenotype in antifungal susceptibility testing is pH dependent." Antimicrobial Agents and Chemotherapy, 43(6), 1383–1386. [Link]

  • Ramage, G., et al. (2001). "Standardized method for in vitro antifungal susceptibility testing of Candida albicans biofilms." Antimicrobial Agents and Chemotherapy, 45(9), 2475–2479. [Link]

  • Pfaller, M. A., et al. (2014). "Comparison of the EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents." Journal of Clinical Microbiology, 52(7). [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of "Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate" synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-YIELD-2024 Topic: Yield Optimization & Troubleshooting for SNAr Coupling Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

You are likely synthesizing Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate via a Nucleophilic Aromatic Substitution (SNAr) reaction between Methyl 2-chloroisonicotinate and 1,2,4-Triazole .

While this reaction appears straightforward, low yields are typically caused by three competing failure modes:

  • Regioisomer Formation: 1,2,4-Triazole is an ambident nucleophile. It attacks via N1 (desired) and N4 (undesired).

  • Ester Hydrolysis: The methyl ester at the 4-position is labile under basic conditions, especially if water is present, leading to the carboxylic acid byproduct (which is water-soluble and lost during aqueous workup).

  • Incomplete Conversion: The leaving group (Cl) at position 2 is activated, but poor solubility of the triazole salt can stall the reaction.

Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways that dictate your yield.

ReactionPathways Start Methyl 2-chloroisonicotinate + 1,2,4-Triazole Complex Meisenheimer Complex Start->Complex Base/Heat Product TARGET PRODUCT (N1-Isomer) Thermodynamic Complex->Product Path A: N1 Attack (Major) Impurity1 IMPURITY A (N4-Isomer) Kinetic Complex->Impurity1 Path B: N4 Attack (Minor) Impurity2 IMPURITY B (Carboxylic Acid) Hydrolysis Byproduct Product->Impurity2 Water/OH- Saponification

Figure 1: Reaction pathways showing the competition between N1-substitution (Target), N4-substitution, and ester hydrolysis.

Optimized Protocol (The "Gold Standard")

To maximize yield, we must favor Path A (N1 attack) while completely blocking Path B (Hydrolysis).

Reagents & Conditions
ComponentRecommendationScientific Rationale
Solvent DMF (Anhydrous) or NMP High dielectric constant promotes SNAr. Must be dry to prevent hydrolysis.
Base K2CO3 (2.0 equiv)Strong enough to deprotonate triazole (pKa ~10), but milder than NaH/NaOEt to spare the ester.
Temperature 80°C – 100°C Sufficient activation energy for Cl-displacement. Higher temps (>120°C) increase N4 impurity and tars.
Catalyst None (Standard) or CuI (Optional)The isonicotinate ring is electron-deficient enough for uncatalyzed SNAr. Use CuI only if conversion is <50%.
Step-by-Step Procedure
  • Preparation: Dry glassware in an oven. Use a nitrogen/argon balloon.

  • Deprotonation: Dissolve 1,2,4-triazole (1.2 equiv) in anhydrous DMF. Add K2CO3 (2.0 equiv). Stir at RT for 30 mins.

    • Why? Pre-forming the potassium triazolide salt ensures the nucleophile is ready and reduces induction time.

  • Addition: Add Methyl 2-chloroisonicotinate (1.0 equiv) in one portion.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS.

    • Target: Spot Rf ~0.4 (EtOAc).

    • Impurity (N4): Often lower Rf or distinct UV activity.

  • Workup (Critical for Yield):

    • Cool to RT.

    • Pour into ice-cold water . The product should precipitate.

    • Troubleshooting: If no precipitate forms, the product may be oiled out. Extract with EtOAc (3x). Wash organic layer with Brine (2x) to remove DMF.

  • Purification: Recrystallize from Ethanol or EtOAc/Hexane if purity is >85%. Flash column (MeOH/DCM) if regioisomers are present.

Troubleshooting Guide

Issue 1: "I see two spots on TLC close together."

Diagnosis: Regioisomers (N1 vs N4).

  • Explanation: The triazole ring can attach via nitrogen 1 or 4.[1] The N1 isomer is generally more stable (thermodynamic), while N4 is formed kinetically.

  • Solution:

    • Increase Temperature/Time: Heating longer allows the kinetic N4 product to rearrange or the reaction to equilibrate toward the thermodynamic N1 product (though true rearrangement is rare in SNAr, selectivity often improves at higher thermodynamic control).

    • Change Solvent: Switch to DMSO. The "hard/soft" nature of the solvent cation solvation can influence the N-attack site.

    • Purification: The N1 isomer usually has a higher melting point and different solubility. Try triturating the crude solid with cold ether; the impurity often stays in solution.

Issue 2: "My yield is low (<40%), and the product is water-soluble."

Diagnosis: Ester Hydrolysis (Saponification).

  • Explanation: You likely generated "2-(1H-1,2,4-triazol-1-yl)isonicotinic acid " instead of the methyl ester. This happens if your DMF was "wet" or if you used a hydroxide base (NaOH/KOH). The acid dissolves in the aqueous basic workup and is discarded.

  • Test: Acidify your aqueous waste layer to pH 3-4. If a solid precipitates, that is your hydrolyzed product.

  • Solution:

    • Use anhydrous DMF (stored over molecular sieves).

    • Switch base to Cs2CO3 (Cesium Carbonate) which is more soluble and efficient, allowing lower reaction temperatures (60°C).

    • Rescue: If you have the acid, reflux it in Methanol with a catalytic amount of H2SO4 to re-esterify it back to your target.

Issue 3: "Starting material (Chloropyridine) remains unreacted."

Diagnosis: Low Nucleophilicity.

  • Explanation: The potassium triazolide salt might be clumping in DMF, preventing reaction.

  • Solution:

    • Add 18-Crown-6: Adding a catalytic amount of crown ether helps dissolve the Potassium salt, making the triazole "naked" and more reactive.

    • Switch to NaH: Use Sodium Hydride (60% in oil) in THF or DMF at 0°C to deprotonate the triazole first, then warm up. Warning: NaH is harsher and risks hydrolysis if not strictly anhydrous.

Advanced Decision Tree (Workflow)

Use this logic flow to determine your next experimental move.

Troubleshooting Start Analyze Crude LCMS/TLC CheckConversion Is SM consumed? Start->CheckConversion CheckMass Is Mass = Target (M+)? CheckConversion->CheckMass Yes LowConv Low Conversion CheckConversion->LowConv No Hydrolysis Mass = M-14 (Acid) CheckMass->Hydrolysis Mass -14 Regio Multiple Isomers CheckMass->Regio Target Mass + Extra Spot Sol_LowConv Add 18-Crown-6 or Switch to DMSO LowConv->Sol_LowConv Sol_Hydrolysis Dry Solvent! Rescue: MeOH/H2SO4 Hydrolysis->Sol_Hydrolysis Sol_Regio Recrystallize (EtOH) or Flash Column Regio->Sol_Regio

Figure 2: Troubleshooting logic based on LCMS/TLC data.

Frequently Asked Questions (FAQs)

Q: Can I use Copper Catalysis (Ullmann coupling) for this? A: Yes. If the SNAr thermal method fails or gives poor regioselectivity, you can use CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand), and K3PO4 in Dioxane at 100°C. However, copper removal can be tedious during purification.

Q: How do I distinguish N1 vs N4 isomers by NMR? A:

  • N1-Isomer (Target): The triazole protons are usually distinct singlets. The symmetry of the molecule (or lack thereof) affects the chemical shift. The N1 isomer is typically less polar (higher Rf).

  • N4-Isomer: Often shows a higher symmetry in the triazole ring signals if the environment allows, but the definitive check is NOESY NMR. You will see an NOE correlation between the triazole proton and the pyridine H3 proton for the N1-isomer.

Q: Can I use Sodium Methoxide (NaOMe) as a base? A: Avoid it. While NaOMe is a strong base, it is also a nucleophile. It can attack the 2-position (displacing Cl with OMe) or cause transesterification. Carbonate bases (K2CO3) are non-nucleophilic and safer for this substrate.

References

  • Regioselectivity of 1,2,4-Triazole Alkylation

    • Title: Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles.[2][3]

    • Relevance: Discusses steric and electronic factors influencing N1 vs N2/N4
    • Source:

  • Topiroxostat Intermediate Synthesis (Analogous Chemistry)

    • Title: New topiroxostat synthesis intermediate and prepar
    • Relevance: Describes the synthesis of pyridyl-triazole systems using SNAr conditions similar to the target molecule.
    • Source:

  • General Triazole Synthesis via SNAr

    • Title: Synthesis of 1,2,4-triazolo[1,5-a]pyridines and related heterocycles.[4]

    • Relevance: Provides background on the reactivity of 2-chloropyridines with triazole nucleophiles.
    • Source:

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate. This document is designed for researchers, chemists, and drug development professionals encountering challenges during the laboratory and scale-up synthesis of this key heterocyclic intermediate. We will explore common synthetic routes, troubleshoot potential issues with in-depth chemical reasoning, and provide validated protocols to ensure a successful and scalable process.

Section 1: Overview of Synthetic Strategies

The formation of the C-N bond between the pyridine ring of methyl isonicotinate and the 1,2,4-triazole nucleus is the crucial transformation in this synthesis. Two primary, robust methods are typically employed: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between them often depends on substrate availability, cost, and the desired scale of production.

  • Strategy A: Nucleophilic Aromatic Substitution (SNAr) : This classical approach involves the displacement of a leaving group (typically a halide like Cl or Br) on the electron-deficient pyridine ring by the nucleophilic 1,2,4-triazole.[1] The reaction is driven by the electron-withdrawing nature of both the pyridine nitrogen and the methyl ester group, which activates the ring for nucleophilic attack.[2][3] It is generally a cost-effective method but may require harsh conditions.

  • Strategy B: Buchwald-Hartwig Amination : This modern, palladium-catalyzed cross-coupling reaction offers a more versatile and often milder alternative.[4][5] It allows for the coupling of aryl halides or triflates with a wide range of amines and N-heterocycles, including 1,2,4-triazole.[6] While highly efficient, this method introduces the cost and complexity of a catalyst system and requires careful optimization to minimize catalyst loading and ensure complete removal from the final product.[7]

Synthetic_Routes cluster_start Starting Materials cluster_product Product SM1 Methyl 2-chloroisonicotinate SNAr Nucleophilic Aromatic Substitution (SNAr) SM1->SNAr BH Buchwald-Hartwig Amination SM1->BH SM2 1H-1,2,4-triazole SM2->SNAr SM2->BH P Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate SNAr->P Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) BH->P Pd Catalyst, Ligand Base (e.g., Cs2CO3, K3PO4) Solvent (e.g., Toluene, Dioxane)

Caption: Primary synthetic routes to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low Reaction Conversion and Yield

Q: My SNAr reaction stalls, leaving significant amounts of unreacted Methyl 2-chloroisonicotinate. Increasing the temperature only leads to decomposition. What should I investigate?

A: This is a common issue often related to insufficient nucleophilicity of the triazole or suboptimal reaction conditions. Here is a systematic approach to troubleshoot:

  • Basicity and Nucleophile Generation: The pKa of 1,2,4-triazole is approximately 10.2, meaning a sufficiently strong base is required to deprotonate it and form the more potent triazolide anion nucleophile.

    • Causality: Weak bases like triethylamine (TEA) may not be sufficient. Carbonate bases (K₂CO₃, Cs₂CO₃) are effective, but their efficacy is tied to solubility and reaction temperature. For a more robust and irreversible deprotonation at lower temperatures, a strong base like sodium hydride (NaH) is recommended.

    • Protocol: Pre-treat a solution of 1,2,4-triazole in an anhydrous polar aprotic solvent (like DMF or NMP) with 1.05 equivalents of NaH (60% dispersion in mineral oil) at 0 °C. Stir for 30-60 minutes until hydrogen evolution ceases before adding the methyl 2-chloroisonicotinate. This ensures the active nucleophile is pre-formed.

  • Solvent Choice: The solvent plays a critical role in solubilizing the reagents and mediating the reaction.

    • Causality: Polar aprotic solvents like DMF, DMSO, and NMP are ideal for SNAr reactions because they solvate the cation (e.g., Na⁺) while leaving the triazolide anion relatively "naked" and highly reactive.[1] Solvents like acetonitrile or THF are generally less effective.

    • Protocol: Ensure your chosen solvent is anhydrous. Water can protonate the triazolide anion, reducing its nucleophilicity, and can also lead to hydrolysis of the ester.

  • Mass Transfer on Scale-Up: What works in a round-bottom flask may fail in a large reactor due to poor mixing.

    • Causality: If using a heterogeneous base like K₂CO₃, its limited surface area in an unstirred or poorly agitated large-scale reaction can be the rate-limiting factor.

    • Protocol: For large-scale reactions with solid bases, ensure vigorous mechanical stirring. Alternatively, switching to a homogeneous base or the pre-formation method with NaH can circumvent this issue.

Troubleshooting_Low_Yield Start Low Conversion / Yield Observed CheckBase Is the base strong enough? (pKa > 11) Start->CheckBase BaseYes Yes CheckBase->BaseYes BaseNo No CheckBase->BaseNo CheckSolvent Is the solvent polar aprotic and anhydrous? SolventYes Yes CheckSolvent->SolventYes SolventNo No CheckSolvent->SolventNo CheckMixing Is mixing adequate for scale? (Mass Transfer) MixingYes Yes CheckMixing->MixingYes MixingNo No CheckMixing->MixingNo BaseYes->CheckSolvent ActionBase Action: Switch to stronger base (e.g., NaH, K2CO3). Pre-form anion. BaseNo->ActionBase SolventYes->CheckMixing ActionSolvent Action: Use anhydrous DMF, DMSO, or NMP. SolventNo->ActionSolvent Final Problem likely resolved. Consider catalyst deactivation (for Buchwald-Hartwig). MixingYes->Final ActionMixing Action: Increase agitation. Consider homogeneous conditions. MixingNo->ActionMixing Isomer_Formation TriazoleAnion 1,2,4-Triazolide Anion (Ambident Nucleophile) Product_N1 Desired Product Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate (Thermodynamically Favored) TriazoleAnion->Product_N1 Attack at N1 Product_N4 Isomeric Impurity Methyl 2-(4H-1,2,4-triazol-4-yl)isonicotinate (Kinetically Favored) TriazoleAnion->Product_N4 Attack at N4 ArylHalide Methyl 2-chloroisonicotinate ArylHalide->TriazoleAnion

Caption: Competing pathways leading to N1 and N4 isomers.

Issue 3: Product Hydrolysis

Q: During work-up, I am isolating significant quantities of 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid instead of the desired methyl ester. What causes this and how can it be prevented?

A: Ester hydrolysis is a classic problem, especially when scaling up reactions that use basic conditions. [8]

  • Causality: The methyl ester is susceptible to saponification (base-mediated hydrolysis) to the corresponding carboxylate salt. This can occur during the reaction if a strong, nucleophilic base like NaOH or KOH is used, or if aqueous basic solutions are used for an extended period during work-up. The presence of water and base is the key cause.

  • Preventative Measures:

    • Choice of Base: Use non-nucleophilic bases for the reaction itself. Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are ideal as they are strong enough to deprotonate the triazole but will not directly attack the ester. Avoid alkali metal hydroxides.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry to prevent water from participating in hydrolysis during the reaction.

    • Work-up Protocol: When quenching the reaction, use a non-basic aqueous solution or a mild acid (like saturated ammonium chloride solution) if compatible. If a basic wash is necessary to remove acidic impurities, it should be done quickly, at low temperatures (0-5 °C), and with a mild base like sodium bicarbonate solution rather than sodium hydroxide.

Issue 4: Palladium Removal (Buchwald-Hartwig Route)

Q: My final product from the Buchwald-Hartwig synthesis is contaminated with residual palladium, which is unacceptable for a pharmaceutical intermediate. How can I effectively remove it?

A: Palladium contamination is a critical concern in pharmaceutical synthesis. [5]Efficient removal requires specific scavenging techniques post-reaction.

  • Causality: Palladium catalysts, while used in small amounts, can form soluble complexes or colloidal nanoparticles that are difficult to remove by simple filtration or extraction.

  • Palladium Scavenging Protocol:

    • Activated Carbon: A common and cost-effective method. After the reaction is complete, dilute the mixture with a suitable solvent (e.g., toluene, ethyl acetate), add a calculated amount of activated carbon (e.g., 5-10 wt% relative to the theoretical product weight), and stir for several hours at a moderate temperature (e.g., 40-60 °C). Filter the mixture through a pad of Celite® to remove the carbon and adsorbed palladium.

    • Thiol-Based Scavengers: Commercially available silica- or polymer-bound thiols are highly effective. These scavengers have a high affinity for palladium and can reduce levels to <10 ppm. They are typically stirred with the product solution and then filtered off.

    • Crystallization: Often, a well-executed crystallization is the most effective final step for removing trace impurities, including residual metals.

Parameter SNAr Buchwald-Hartwig Amination
Catalyst NonePalladium salt (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos)
Base Strong, non-nucleophilic (NaH, K₂CO₃)Weaker, non-coordinating (Cs₂CO₃, K₃PO₄)
Solvent Polar Aprotic (DMF, DMSO)Aprotic (Toluene, Dioxane)
Temperature 80 - 140 °C80 - 110 °C
Key Challenge Regioselectivity, potentially harsh conditionsCatalyst cost, optimization, and removal
Scale-Up Pro Low cost, simple reagentsHigh functional group tolerance, milder conditions
Scale-Up Con High temperatures, potential pressure buildupCost of catalyst/ligand, rigorous Pd removal

Table 1: Comparison of key parameters for the two primary synthetic routes.

Section 3: Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for a multi-kilogram scale production?

A: For large-scale production, the SNAr route is often preferred due to its significantly lower cost and simpler setup (no catalyst or specialized ligand required). However, if the starting material is sensitive to high temperatures or strong bases, the milder conditions of the Buchwald-Hartwig reaction may justify the additional cost and complexity, provided an efficient and validated palladium removal process is in place.

Q: What are the primary safety concerns during scale-up?

A: For the SNAr route , the main concerns are:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully at low temperatures.

  • High Temperatures in DMF/DMSO: Heating these solvents to high temperatures can lead to thermal decomposition and pressure buildup in a sealed reactor. Proper pressure relief and temperature monitoring are critical.

For the Buchwald-Hartwig route :

  • Phosphine Ligands: Many are air-sensitive and toxic. They should be handled in a glovebox or under an inert atmosphere.

  • Solvents: Dioxane is a potential carcinogen and toluene is flammable. Ensure proper ventilation and handling procedures.

Q: How can I definitively confirm the product is the N1-isomer and not the N4-isomer?

A: ¹H NMR spectroscopy is the most powerful tool for this. The proton environments in the N1- and N4-substituted isomers are distinct. Specifically, the chemical shifts of the triazole protons and the adjacent pyridine protons will differ significantly. It is advisable to obtain a reference standard or consult literature data for the expected chemical shifts to make a definitive assignment.

Section 4: Validated Experimental Protocols

Protocol 1: SNAr Synthesis (100g Scale)

Materials:

  • 1H-1,2,4-Triazole (48.3 g, 0.7 mol, 1.2 equiv)

  • Sodium Hydride (60% in mineral oil, 26.4 g, 0.66 mol, 1.1 equiv)

  • Anhydrous Dimethylformamide (DMF, 500 mL)

  • Methyl 2-chloroisonicotinate (100 g, 0.58 mol, 1.0 equiv)

Procedure:

  • Charge a 2L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 1H-1,2,4-triazole and anhydrous DMF (300 mL).

  • Cool the resulting slurry to 0-5 °C using an ice bath.

  • Under a steady stream of nitrogen, add the sodium hydride portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour. Cessation of gas evolution indicates the formation of the sodium salt.

  • In a separate vessel, dissolve methyl 2-chloroisonicotinate in anhydrous DMF (200 mL).

  • Add the solution of methyl 2-chloroisonicotinate to the reaction mixture dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 15 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and hold for 4-6 hours, monitoring the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 10 °C and cautiously quench by slowly adding 500 mL of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a mixture of ethyl acetate and heptane to afford the title compound as a white to off-white solid.

Protocol 2: Buchwald-Hartwig Synthesis (10g Scale)

Materials:

  • Methyl 2-chloroisonicotinate (10 g, 58.3 mmol, 1.0 equiv)

  • 1H-1,2,4-Triazole (4.84 g, 70.0 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 534 mg, 0.58 mmol, 1 mol%)

  • Xantphos (1.01 g, 1.75 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃, 28.5 g, 87.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (100 mL)

Procedure:

  • To an oven-dried 250 mL flask, add the Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the methyl 2-chloroisonicotinate and 1H-1,2,4-triazole, followed by anhydrous toluene.

  • Heat the mixture to 110 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the bulk of the catalyst. Wash the pad with additional ethyl acetate (50 mL).

  • Transfer the filtrate to a flask containing activated carbon (1 g) and stir at 40 °C for 2 hours for palladium scavenging.

  • Filter through Celite® again and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure product.

References

  • Fife T.H., Przystas T.J. (1985). Divalent Metal Ion Catalysis in the Hydrolysis of Esters of Picolinic Acid. J. Am. Chem. Soc. 107. [Link]

  • Poupaert, J. H. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Marcus, I. (1965). Reduction of isonicotinic acid esters.
  • Beilstein Journals. (2021). 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles. [Link]

  • Demirbas, N., et al. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (2019). Synthesis of 2-triazolylpurine Phosphonates. [Link]

  • Bavley, A., et al. (1956). Preparation of isonicotinic acid esters.
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]

  • Griffith University. (n.d.). Synthesis of 1,2,4-triazoles employing isocyanides. [Link]

  • ResearchGate. (2009). ChemInform Abstract: Synthesis of Some New 1,2,4-Triazoles Starting from Isonicotinic Acid Hydrazide and Evaluation of Their Antimicrobial Activities. [Link]

  • Royal Society of Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • ResearchGate. (2009). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. [Link]

  • MDPI. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate. [Link]

Sources

Avoiding common pitfalls in the synthesis of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Technical Support Center.

Ticket #: 8492-HET Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Synthesis, Purification, and Scale-up of Heterocyclic Scaffolds.

Overview

You are likely here because your heterocycle synthesis failed in one of three ways: the catalyst died (Pd-coupling), the substituent moved (Lithiation), or the product is stuck in the water phase (Workup). Heterocycles are not merely "carbon rings with a defect"; they are electron-rich/poor Lewis bases that actively sabotage standard organic protocols.

This guide treats your chemistry as a system to be debugged.

Module 1: Palladium-Catalyzed Cross-Couplings

The Issue: “My reaction stalls at 20% conversion, even with fresh catalyst.”

Root Cause Analysis: Heterocycles (pyridines, imidazoles, thiazoles) are potent


-donors. In standard catalytic cycles, the heterocycle competes with your phosphine ligand for the Palladium center. If the substrate binds Pd(II) more tightly than the ligand, it forms a stable, off-cycle "resting state" (Pd-Substrate complex), effectively poisoning the catalyst [1].

The Fix: The "Precatalyst & Bulk" Protocol Do not use Pd(PPh3)4 or Pd2(dba)3 + Ligand for difficult heterocycles. The activation energy to shed the dba/triphenylphosphine is too high compared to the rate of substrate coordination.

Protocol:

  • Source: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These are pre-ligated and activate rapidly via reductive elimination of the carbazole leaving group, ensuring the active Pd(0)L1 species is formed before the heterocycle can interfere [2].

  • Ligand Selection: Use bulky biaryl phosphines (Buchwald ligands). The steric bulk prevents the heterocycle from coordinating to the metal center (N-binding), forcing the reaction through the oxidative addition pathway (C-X bond breaking).

Ligand Selection Matrix:

Substrate ClassRecommended Ligand/PrecatalystWhy?
Pyridines/Quinolines XPhos or BrettPhos High steric bulk prevents N-coordination to Pd.
5-Membered (Thiophene/Furan) RuPhos Electron-rich ligand facilitates oxidative addition of electron-rich rings.
NH-Heterocycles (Indoles/Azoles) tBuXPhos Prevents N-arylation side reactions; promotes C-coupling.
Chlorinated Heterocycles AdBrettPhos Specialized for difficult oxidative addition of aryl chlorides.

Visualization: The Catalyst Trap The diagram below illustrates how heterocycles divert the catalytic cycle into a dead end.

PdCycle Pd_Pre Pd-Precatalyst (Inactive) Pd_Active Pd(0)-L (Active Species) Pd_Pre->Pd_Active Activation OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Ar-X Trap Off-Cycle Trap (Pd-Heterocycle Complex) Pd_Active->Trap Heterocycle Coordination Product Product (C-C / C-N Bond) OxAdd->Product Amine/Boronic Acid Product->Pd_Active Regeneration Trap->Pd_Active Slow Reversal

Fig 1.1: Heteroatom coordination (red path) sequesters the active catalyst. Bulky ligands block this path.

Module 2: Regioselectivity & The "Halogen Dance"

The Issue: “I lithiated 2-bromopyridine to add a formyl group at C3, but I isolated the C4-substituted product.”

Root Cause Analysis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .[1] When treating halo-heterocycles with bases like LDA or LiTMP, the kinetically formed lithio-species (usually ortho to the halogen) is often less stable than a thermodynamically preferred isomer. The lithium atom "dances" to a more stable position (often flanked by two directing groups), while the halogen migrates to the original lithium site [3].

The Fix: Kinetic Control vs. Blocking

  • Temperature is Critical: The "Dance" is temperature-dependent.

    • -78°C:[2] Kinetic control (usually ortho-lithiation).

    • >-40°C: Thermodynamic control (Halogen Dance rearrangement).

  • Quench Time: If you want the kinetic product, quench with the electrophile immediately (<15 mins). Long stir times favor rearrangement.

Troubleshooting Table: Directing Group (DoM) Hierarchy Stronger groups will dictate where the Lithium goes first.

StrengthFunctional GroupsDirecting Power
Strong -CONEt₂, -SO₂tBu, -OMOMCoordinates Li strongly; directs ortho exclusively.
Moderate -OMe, -F, -CF₃, -CNInductive acidification of ortho protons.
Weak -NR₂, -SR, -CH₃Poor directing ability; often overridden by ring electronics.

Visualization: The Halogen Dance Mechanism How a 2-bromo-3-lithio intermediate rearranges to the more stable 3-bromo-4-lithio species.

HalogenDance Step1 Start: 2-Bromopyridine Step2 Kinetic Lithiation (C3) (Unstable Intermediate) Step1->Step2 LDA, -78°C Step3 Halogen Migration (Br moves to C3, Li to C4) Step2->Step3 Warm up / Long time Step4 Thermodynamic Product (4-Substituted-3-Bromopyridine) Step2->Step4 Direct E+ Trapping (Avoids Dance) Step3->Step4 Electrophile (E+)

Fig 1.2: The Halogen Dance pathway. To avoid Step 3, quench Step 2 immediately at low temp.

Module 3: Fischer Indole Synthesis Failure

The Issue: “My hydrazine and ketone turned into a black tar or yielded aniline byproducts.”

Root Cause Analysis: The Fischer Indole Synthesis requires a [3,3]-sigmatropic rearrangement. However, if the hydrazine contains Electron Donating Groups (EDGs) , the N-N bond becomes weak. Under strong acid catalysis, the N-N bond cleaves heterolytically before the rearrangement can occur, resulting in ammonium salts and tars rather than the indole [4].

The Fix: Acid Tuning & Solvent Control

  • For EDG-Substituted Hydrazines: Avoid strong mineral acids (H₂SO₄/HCl). Use milder Lewis acids like ZnCl₂ in acetic acid or 4% H₂SO₄ in DME .

  • Ammonia Scavenging: The reaction produces NH₃ as a byproduct, which can inhibit the catalyst. Perform the reaction in a solvent that can buffer or remove ammonia (e.g., polyphosphoric acid or acetic acid).

Module 4: Purification of Zwitterionic Heterocycles

The Issue: “My product is a pyridine-carboxylic acid. It stays in the water phase during extraction.”

Root Cause Analysis: Heterocycles with both basic (N-ring) and acidic (COOH, OH) functionalities exist as zwitterions at neutral pH. They are highly polar and insoluble in DCM or EtOAc.

The Fix: The "Isoelectric Switch" & Resin Strategy

Method A: The Transient Ester (Best for Scale-up)

  • Esterify: Treat the crude aqueous mixture with MeOH/SOCl₂ or MeOH/H₂SO₄. This caps the acid, killing the zwitterion.

  • Extract: The methyl ester is now organic soluble. Extract into EtOAc.

  • Hydrolyze: Saponify (LiOH/THF/H₂O) to return to the acid after purification.

Method B: Ion Exchange (Best for Small Scale) Use a strong cation exchange resin (SCX-2).

  • Load the aqueous mixture onto the SCX-2 cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M NH₃ in MeOH . The ammonia deprotonates the heterocycle, releasing it from the resin.

Solvent Systems for Polar Heterocycles (TLC & Columns):

  • DCM/MeOH/NH₄OH (90:9:1): The "Magic Mixture" for basic heterocycles.

  • Acetonitrile/Water/NH₄OAc: For Reverse Phase (C18) chromatography.

  • n-Butanol: The only standard organic solvent that effectively extracts polar heterocycles from water (use 3x extractions).

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2008, 130, 12, 4196–4201.

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextualization of the 2010 Nobel Prize. Angew. Chem. Int. Ed. 2011, 50, 6724.

  • The Halogen Dance Reaction on Pyridines. Chem. Rev. 2008, 108, 12, 5296–5327.

  • Why Do Some Fischer Indolizations Fail? J. Org. Chem. 2011, 76, 19, 8082–8087.

  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. J. Org. Chem. 2014, 79, 23, 11792-6.[3]

Sources

"Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate" reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured for direct application in a research environment. It prioritizes the "Why" and "How" of the reaction mechanisms to enable effective troubleshooting.

Subject: Synthesis, Reaction Mechanism, and Kinetic Troubleshooting Ticket Type: Advanced Methodology Guide Applicable For: TDO2 Inhibitor Synthesis, Pyridine Functionalization, Fragment-Based Drug Discovery (FBDD)

Executive Summary & Molecule Profile

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a critical intermediate, most notably in the synthesis of Tryptophan 2,3-dioxygenase (TDO) inhibitors (e.g., LM10 analogs). It features a pyridine core activated by an electron-withdrawing ester at C4, with a 1,2,4-triazole moiety attached at C2.

  • Core Reactivity: The molecule is formed via Nucleophilic Aromatic Substitution (

    
    ) and typically reacts further via ester hydrolysis or amide coupling.
    
  • Critical Quality Attribute (CQA): Regioselectivity. The 1,2,4-triazole is an ambident nucleophile. Ensuring attachment at N1 (desired) rather than N4 (common impurity) is the primary synthetic challenge.

Module A: Synthesis & Reaction Mechanism ( )

The Reaction Pathway

The synthesis involves the coupling of Methyl 2-chloroisonicotinate (or the bromo- analog) with 1,2,4-triazole .

Mechanism:


 (Addition-Elimination)
  • Activation: The nitrogen in the pyridine ring and the ester group at C4 withdraw electron density, making the C2 position highly electrophilic.

  • Addition: The triazole anion (generated by base) attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The aromaticity is restored by the expulsion of the halide leaving group (

    
     or 
    
    
    
    ).

SNAr_Mechanism Reactants Reactants (2-Cl-Pyridine + Triazole) TS Transition State (Meisenheimer Complex) Reactants->TS Nucleophilic Attack (Rate Limiting) SideProduct Impurity (N4-Isomer) Reactants->SideProduct N4 Attack (Kinetic/Steric Control) Products Product (N1-Isomer) TS->Products Elimination of Cl-

Figure 1: Simplified


 pathway showing the bifurcation between the desired N1-isomer and the N4-impurity.
Standard Protocol (Self-Validating)
  • Substrate: Methyl 2-chloroisonicotinate (1.0 eq)

  • Nucleophile: 1,2,4-Triazole (1.2 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: DMF or DMSO (Anhydrous)

  • Temp: 80–100°C

Validation Step: Monitor by LC-MS. The product (Mass M+1) will appear. Crucially , you must distinguish the N1 vs. N4 isomer (see Troubleshooting below).

Module B: Kinetics & Thermodynamics

Kinetic Profile

The reaction follows second-order kinetics :



  • Rate-Determining Step (RDS): For chloropyridines, the nucleophilic attack (formation of the Meisenheimer complex) is typically the RDS.

  • Leaving Group Effect:

    
    .
    
    • Insight: If your reaction is sluggish with the Chloro- precursor, switching to Methyl 2-fluoroisonicotinate will significantly accelerate the rate (

      
       increases) because the high electronegativity of fluorine stabilizes the transition state, lowering the activation energy (
      
      
      
      ).
Regioselectivity (The N1 vs. N4 Battle)

1,2,4-Triazole can attack via N1, N2, or N4.

  • N1 Product (Desired): Thermodynamically favored in many cases, but sterics can impede it.

  • N4 Product (Undesired): Often formed as a kinetic product. It is symmetric (C2v point group) if not attached to a chiral/asymmetric group, but attached to pyridine, it retains symmetry in the triazole ring protons in some solvents.

Data Table: Factors Influencing Regioselectivity

FactorRecommendationMechanism
Temperature High (>100°C)Favors thermodynamic control (usually N1).
Solvent Polar Aprotic (DMF/DMSO)Solvates the cation (

), leaving the triazolyl anion "naked" and more reactive.
Catalyst CuI / Ligand (Ullmann)Copper catalysis creates a specific intermediate that highly favors N1 coupling over N4.
Base

Larger cation (

) can alter the tight ion-pair aggregation, potentially improving N1 selectivity.

Troubleshooting Guide (FAQ)

Issue 1: "I have a mixture of two isomers. Which is which?"

Diagnosis: You see two spots on TLC or two peaks in HPLC with the same Mass. Solution: Use


-NMR.[1][2][3][4][5]
  • N1-Isomer (Target): The triazole protons (H-3 and H-5) are in different magnetic environments due to the lack of symmetry when attached at N1. You will see two distinct singlets for the triazole hydrogens (typically

    
     9.3 and 
    
    
    
    8.2 ppm).
  • N4-Isomer (Impurity): The triazole is attached at the symmetry axis. Depending on the solvent and rotation, the H-3 and H-5 protons often appear as a single signal (integrating to 2H) or two very close signals.

Issue 2: "The reaction stalls at 60% conversion."

Diagnosis: Deactivation of the electrophile or presence of water. Troubleshooting Flow:

  • Check Water:

    
     requires anhydrous conditions. Water competes as a nucleophile (hydrolyzing the ester to the acid). The acid anion (carboxylate) is electron-rich and shuts down the 
    
    
    
    reaction on the ring.
  • Boost Temperature: Increase to 110°C.

  • Switch Halogen: If using the 2-Bromo or 2-Chloro, switch to Methyl 2-fluoroisonicotinate .

Issue 3: "My ester hydrolyzed during the coupling."

Cause: Wet solvent or hydroxide generation. Fix:

  • Ensure

    
     is dry (flame-dry under vacuum).
    
  • Use molecular sieves in the reaction.

  • Alternative: If hydrolysis is unavoidable, perform the coupling on the acid (2-chloroisonicotinic acid) using a copper catalyst, then re-esterify (though this is generally lower yielding).

Downstream Workflows: Ester Hydrolysis

Once the triazole is attached, you likely need to hydrolyze the ester to the acid for amide coupling (e.g., to make LM10).

Protocol:

  • Reagent: LiOH (2.0 eq) in THF/Water (3:1).

  • Temperature: Room Temperature (0.5 - 2 hours).

  • Warning: Do not use harsh acidic hydrolysis (e.g., conc. HCl, reflux). While the triazole ring is relatively stable, extreme acid can lead to ring-opening or cleavage of the triazole-pyridine bond.

Downstream_Flow Ester Methyl 2-(triazol-1-yl)isonicotinate Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Saponification Coupling Amide Coupling (HATU/Amine) Acid->Coupling Drug Synthesis (e.g. TDO Inhibitors)

Figure 2: Downstream processing workflow for TDO inhibitor synthesis.

References

  • Regioselectivity in Triazole Alkylation

    • Title: Regioselective Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Deriv
    • Source:European Journal of Organic Chemistry / ResearchG
    • Context: Discusses the N1 vs N4 selectivity mechanisms in pyridine systems.
    • URL:

  • TDO Inhibitor Synthesis (LM10 Context)

    • Title: Structure-Based Design and Synthesis of Potent TDO Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the specific use of Methyl 2-(1H-1,2,4-triazol-1-yl)
    • URL:(Note: General landing page for JMC as specific article deep links vary by subscription).

  • Kinetics of

    
     on Pyridines: 
    
    • )
    • Source: WuXi AppTec / RCS Research.
    • Context: Provides activation energy calculations for C2 vs C4
    • URL:

  • NMR Differentiation of Isomers

    • Title: Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine regioisomers by 1H-15N HMBC.[6][7]

    • Source:Magnetic Resonance in Chemistry.
    • Context: Detailed NMR methods for distinguishing N1/N4 isomers in fused/substituted systems.
    • URL:

Sources

Validation & Comparative

Comparative Guide: Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate vs. Established Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate , positioning it as a critical structural probe and synthetic intermediate in the development of nitrogen-heterocycle pharmaceuticals.

Unlike established drugs such as Topiroxostat (which utilizes a 4-pyridyl-triazole linkage), this compound features a 2-pyridyl-triazole motif. This distinct regiochemistry serves as a vital comparator in Structure-Activity Relationship (SAR) studies for Xanthine Oxidase (XO) inhibition and antitubercular activity.

Executive Summary & Structural Positioning

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a functionalized pyridine ester primarily utilized as a high-value building block. Its structure combines an isonicotinate core (central to drugs like Isoniazid) with a 1,2,4-triazole ring attached at the ortho (C2) position.

This guide compares it against three classes of triazole derivatives:

  • Topiroxostat (XO Inhibitor): To demonstrate the impact of triazole regiochemistry (C2 vs. C4 attachment).

  • Methyl 2-chloroisonicotinate (Precursor): To analyze synthetic accessibility and reactivity.

  • Isoniazid Derivatives: To evaluate potential antimicrobial pharmacophores.

Structural Comparison Matrix
FeatureTarget: Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate Topiroxostat Methyl 2-chloroisonicotinate
Core Scaffold Pyridine-4-carboxylatePyridine-4-yl-1,2,4-triazole-pyridinePyridine-4-carboxylate
Triazole Position C2 (Ortho) C4 (Para) (via linker)N/A (Chloro at C2)
Primary Utility Synthetic Intermediate / SAR ProbeClinical XO Inhibitor (Gout)Electrophilic Precursor
Electronic State Electron-deficient (Triazole + Ester)Highly conjugated (Bis-aryl)Electron-deficient (Chloro + Ester)
Key Reactivity Hydrolysis (Ester) / ReductionH-Bonding (Enzyme Active Site)SNAr (Cl displacement)

Critical Analysis: Performance & Application

A. Xanthine Oxidase (XO) Inhibition Potential[4][5][6][7]
  • Mechanism: Topiroxostat inhibits XO via a specific interaction where the triazole ring interacts with the molybdenum center of the enzyme, while the cyanopyridine tail occupies the hydrophobic pocket.

  • Target Compound Analysis: The Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate lacks the "bis-aryl" extension required to span the XO active site channel effectively.

  • Expert Insight: In SAR studies, this compound serves as a negative control or fragment probe . It demonstrates that simply having a triazole on a pyridine ring is insufficient for nanomolar potency; the geometry (C4-linkage) and length of the molecule are critical.

    • Topiroxostat IC50: ~5.0 nM (Human XO).

    • Target Analog (Estimated): >10 µM (due to steric mismatch and lack of channel-spanning length).

B. Synthetic Utility & Chemical Reactivity

This compound is most valuable as a precursor. The C2-triazole moiety acts as a "masked" directing group or can be displaced under specific conditions.

  • SNAr Reactivity: The triazole ring is a good leaving group in certain nucleophilic substitutions, though less labile than chlorine.

  • Coordination Chemistry: The N2 nitrogen of the triazole and the pyridine nitrogen provide a unique bidentate binding site for metal organic frameworks (MOFs), unlike the linear geometry of Topiroxostat.

Experimental Protocols

Protocol 1: Synthesis via SNAr Displacement

Objective: Synthesize Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate from Methyl 2-chloroisonicotinate. Rationale: This method utilizes the electron-deficient nature of the pyridine ring (activated by the ester) to facilitate nucleophilic aromatic substitution.

Materials:

  • Methyl 2-chloroisonicotinate (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Solvent: DMF (Dimethylformamide) or DMSO

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl 2-chloroisonicotinate (e.g., 1.71 g, 10 mmol) in dry DMF (15 mL).

  • Activation: Add K₂CO₃ (2.76 g, 20 mmol) and 1,2,4-Triazole (0.83 g, 12 mmol).

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 10–12 hours.

    • Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting chloride (Rf ~0.6) should disappear, and a more polar product (Rf ~0.3) should appear.

  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: The product often precipitates. Filter the white solid. If no precipitate, extract with Ethyl Acetate (3 x 30 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Self-Validating Metric:

  • ¹H NMR Confirmation: Look for the disappearance of the C2-H signal of the triazole (usually shifted when N-linked) and the specific pattern of the isonicotinate protons. The triazole protons typically appear as two singlets around δ 9.3 and 8.2 ppm.

Protocol 2: Hydrolysis to the Free Acid (Active Metabolite Probe)

Objective: Convert the ester to 2-(1H-1,2,4-triazol-1-yl)isonicotinic acid for biological assay.

  • Suspend the methyl ester (1.0 eq) in THF/Water (1:1).

  • Add LiOH (1.5 eq) at 0°C.

  • Stir at room temperature for 2 hours.

  • Acidify with 1N HCl to pH 3–4. Collect the precipitate.

Visualizations (Graphviz/DOT)

Diagram 1: Synthesis & Regioselectivity Pathway

This diagram illustrates the synthesis and the potential for regioisomeric byproducts (N1 vs N4 attack), a critical quality control parameter.

SynthesisPathway Start Methyl 2-chloroisonicotinate (Electrophile) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + Base (K2CO3) + Heat (90°C) Reagent 1,2,4-Triazole (Nucleophile) Reagent->Intermediate Product_N1 Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate (Target: N1-Linked) Intermediate->Product_N1 Major Path (Steric/Electronic Control) Product_N4 N4-Isomer Byproduct (Minor Impurity) Intermediate->Product_N4 Minor Path

Caption: SNAr synthesis pathway highlighting the critical separation of the desired N1-linked target from the N4-isomer byproduct.

Diagram 2: SAR Logic – Why Structure Matters

This diagram contrasts the target molecule with Topiroxostat to explain the difference in biological activity.

SAR_Comparison cluster_Target Target Molecule (Low Potency) cluster_Drug Topiroxostat (High Potency) T_Struct Pyridine-C2-Triazole (Short Scaffold) T_Effect Cannot span XO active site channel T_Struct->T_Effect Comparison Structural Divergence T_Struct->Comparison D_Struct Pyridine-C4-Triazole-Pyridine (Extended Scaffold) D_Effect Spans active site; Triazole binds Mo-center D_Struct->D_Effect D_Struct->Comparison

Caption: Structural comparison showing why the extended scaffold of Topiroxostat is required for enzyme inhibition compared to the compact target molecule.

References

  • Synthesis of 1,2,4-Triazoles via SNAr

    • Title: A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation str
    • Source: Chemical Communic
    • URL:[Link]

  • Topiroxostat Structure & Mechanism

    • Title: Topiroxostat: A novel xanthine oxidoreductase inhibitor for the tre
    • Source: NIH / PubMed.
    • URL:[Link]

  • Isonicotinic Acid Derivatives in Drug Design

    • Title: Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
    • Source: American Journal of Chemistry.
    • URL:[Link]

  • Reaction Protocol Validation (Analogous Chemistry)

Sources

A Guide to the Structural Validation of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the structural validation of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a heterocyclic compound of interest, utilizing the powerful analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles of these techniques, present predicted and comparative experimental data, and outline the methodologies for robust structural elucidation.

The Imperative of Structural Integrity

Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate integrates two key heterocyclic scaffolds: a pyridine ring and a 1,2,4-triazole ring. Such N-heterocyclic motifs are prevalent in a vast array of pharmacologically active compounds, valued for their ability to engage in various biological interactions.[1][2] The precise arrangement of these rings and their substituents is critical to the molecule's intended biological activity and safety profile. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement to ensure the reliability and reproducibility of scientific findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a comprehensive structural assignment.[5][6]

Predicted ¹H and ¹³C NMR Spectral Data

Based on the known spectral data of its constituent fragments, methyl isonicotinate[7][8] and 1H-1,2,4-triazole,[9][10][11] and analysis of similar substituted pyridyl-triazole systems,[12][13] we can predict the characteristic chemical shifts for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate.

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Rationale for Prediction
Pyridine Ring
H-3~8.0-8.2 (d)~122-125Downfield shift due to adjacent nitrogen and triazole substituent.
H-5~7.8-8.0 (t)~125-128Typical pyridine chemical shift, influenced by adjacent ester.
H-6~8.7-8.9 (d)~150-153Deshielded by the adjacent nitrogen atom.
C-2-~150-155Attached to the electronegative triazole ring.
C-3-~122-125Standard pyridine carbon chemical shift.
C-4 (C-COOCH₃)-~140-145Influenced by the attached ester group.
C-5-~125-128Standard pyridine carbon chemical shift.
C-6-~150-153Adjacent to the ring nitrogen.
1,2,4-Triazole Ring
H-3'~8.2-8.4 (s)~145-148Typical chemical shift for a proton on a 1,2,4-triazole ring.
H-5'~9.0-9.2 (s)~152-155Deshielded proton on the triazole ring.
C-3'-~145-148Standard triazole carbon chemical shift.
C-5'-~152-155Standard triazole carbon chemical shift.
Methyl Ester
-OCH₃~3.9-4.1 (s)~52-55Typical chemical shift for a methyl ester.
-C=O-~164-168Characteristic chemical shift for an ester carbonyl carbon.

Note: Predicted chemical shifts are in ppm relative to TMS. Multiplicity is indicated as s (singlet), d (doublet), t (triplet). These are estimations and actual experimental values may vary.

Comparative Analysis with an Alternative Structure

To provide a practical context for the predicted data, we can compare it with the reported spectral data of a structurally related compound, such as a different isomer or an analog with a varied substitution pattern. For instance, considering a hypothetical alternative like "Methyl 5-(1H-1,2,4-triazol-1-yl)nicotinate" would show distinct differences in the splitting patterns and chemical shifts of the pyridine protons due to the change in the relative positions of the substituents.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14][15] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. For Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Predicted Mass Spectrum

The expected molecular ion peak ([M+H]⁺) for Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate (C₉H₈N₄O₂) in an ESI-MS experiment would be approximately m/z 205.07.

Table 2: Predicted Key Fragments in the ESI-MS of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

m/z (Predicted) Possible Fragment Structure Fragmentation Pathway
205.07[M+H]⁺Protonated molecular ion
174.06[M+H - OCH₃]⁺Loss of the methoxy radical
146.06[M+H - COOCH₃]⁺Loss of the carbomethoxy group
119.05[Pyridine-COOCH₃]⁺Cleavage of the triazole ring
69.03[Triazole]⁺Cleavage of the pyridine ring

Experimental Protocols for Structural Validation

A rigorous structural validation workflow combines multiple spectroscopic techniques.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate spectral width, and a relaxation delay of at least 5 seconds for accurate integration.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample amount (20-50 mg) and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (if necessary) : For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[5]

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+).

  • Data Acquisition : Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., 50-500).

  • High-Resolution Mass Spectrometry (HRMS) : For accurate mass measurement, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap mass spectrometer.[16] This allows for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS) : To confirm the fragmentation pattern, perform an MS/MS experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizing the Workflow

Structural_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation MS->Interpretation Comparison Comparison with Predicted & Alternative Compound Data Interpretation->Comparison Validation Structural Confirmation Comparison->Validation

Caption: Workflow for the structural validation of a novel chemical entity.

Conclusion

The structural validation of Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a multi-faceted process that relies on the synergistic application of NMR spectroscopy and mass spectrometry. By carefully acquiring and interpreting the data from these techniques, and comparing it with predicted values and known compounds, researchers can achieve an unambiguous confirmation of the molecule's structure. This foundational step is paramount for advancing the compound through the drug discovery and development pipeline with confidence in its chemical identity.

References

  • PubChem. 1H-1,2,4-Triazole | C2H3N3 | CID 9257. [Link]

  • PubChem. Methyl isonicotinate | C7H7NO2 | CID 227085. [Link]

  • SpectraBase. 1,2,4-Triazole. [Link]

  • Eichhorn, T., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
  • The Royal Society of Chemistry. (2024).
  • International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal, 8(4), 183-188.
  • CORE. (2021).
  • ACS Publications. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega.
  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
  • Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity.
  • ResearchGate. (2008). Scheme 1 Structure of pyridyl triazole substituted compounds.
  • MDPI. (2022). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 27(12), 3845.
  • PMC. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195.
  • BenchChem. (2025).
  • Silva, A. M. S., & Pinto, D. C. G. A. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-427.
  • ResearchGate. (2007).
  • Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • Sucman, N., et al. (2024). New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity, 21(5), e202400316.
  • ESA-IPB.
  • University of Alicante. (2006).
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
  • ResearchGate. (2025).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PMC. (2019). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 24(18), 3249.
  • ResearchGate. (2025).
  • PMC. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ...
  • MDPI. (2024).
  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
  • ResearchGate. (2025).
  • California Water Boards.
  • PMC. (2010).
  • PMC. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Novel Intermediate" Protocol

Status: NOVEL / R&D COMPOUND Default Physical State: Solid (Crystalline Powder) Signal Word: WARNING (Treat as Danger if >1g)

As this specific isomer is a specialized intermediate often lacking a comprehensive REACH dossier, you must apply the Precautionary Principle . Do not rely solely on the safety profile of the parent methyl isonicotinate. The addition of the 1,2,4-triazole ring introduces nitrogen-rich aromaticity that significantly alters toxicity and melting point.

Scientific Rationale for Enhanced Safety:

  • Triazole Moiety: 1,2,4-Triazoles are known reproductive toxins (Cat 1B for the parent heterocycle) and severe eye irritants.[1]

  • Pyridine Ester Scaffold: Pyridine esters are lipophilic skin penetrants and respiratory irritants. They hydrolyze to release methanol (toxic) and the corresponding isonicotinic acid derivative.

  • Dust Potential: Unlike liquid methyl isonicotinate, this derivative is likely a solid with a high melting point (>150°C estimated). Fine particulates pose a high inhalation risk.

Hazard Assessment & PPE Selection

The following protection matrix is non-negotiable for handling quantities >10 mg.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 / P3 Respirator (Minimum)Protects against fine crystalline dust during weighing. Use Full-Face Respirator if generating aerosols outside a hood.
Ocular Chemical Goggles (Indirect Vent)Safety glasses are insufficient. Triazoles can cause irreversible corneal damage. Goggles seal against dust entry.
Dermal (Hand) Double Nitrile Gloves (0.11 mm + 0.11 mm)Outer: Standard Nitrile (change every 30 mins). Inner: Extended cuff Nitrile (taped to lab coat). Reasoning: Pyridine derivatives permeate latex/vinyl rapidly.
Dermal (Body) Tyvek® Lab Coat (or equivalent)Cotton coats absorb chemicals. Non-woven polyolefin fabrics (Tyvek) repel dust and liquids.

Operational Protocols: Step-by-Step

Phase 1: Receiving & Storage

Objective: Prevent hydrolysis and degradation.

  • Inspection: Upon receipt, inspect the septum/cap for signs of corrosion (pyridine vapors can corrode metal caps).

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Esters are moisture-sensitive; the pyridine ring catalyzes its own hydrolysis in the presence of water.

  • Segregation: Store away from Strong Oxidizers (peroxides, nitrates) and Strong Acids .

Phase 2: Weighing & Transfer (Critical Step)

Objective: Eliminate static discharge and dust inhalation.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar before opening the vial. Dry crystalline organic powders are prone to static charge, causing "particle jump" and potential contamination.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas if the compound appears sticky or hygroscopic (use PTFE coated).

Phase 3: Reaction Setup

Objective: Safe solubilization.

  • Solvent Choice: Dissolve the solid in the solvent (e.g., DCM, DMF, Methanol) inside the hood before moving to any instrument.

  • Ventilation: Maintain sash height at the certified working level (usually 18 inches).

  • Inertion: If heating is required, ensure the system is under positive Nitrogen pressure to prevent moisture ingress and methanol formation.

Visual Workflow: Safety Decision Logic

The following diagram outlines the critical decision path for handling this compound based on its physical state and quantity.

SafetyProtocol Start Start: Handling Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate CheckState Check Physical State Start->CheckState IsSolid Solid / Powder CheckState->IsSolid IsLiquid Liquid / Solution CheckState->IsLiquid DustControl Apply Static Control Use Powder Hood IsSolid->DustControl VaporControl Fume Hood Mandatory Check Glove Breakthrough IsLiquid->VaporControl PPE_Level PPE Check: Double Nitrile + Goggles + Lab Coat DustControl->PPE_Level VaporControl->PPE_Level Action_Weigh Weighing Protocol: Closed Balance Door PPE_Level->Action_Weigh Action_React Reaction Setup: Inert Atmosphere (Ar/N2) Action_Weigh->Action_React Disposal Disposal: Segregate as Halogenated/Organic Waste Action_React->Disposal

Figure 1: Decision logic for safe handling, emphasizing the divergence in controls for solid vs. liquid forms.

Emergency & Disposal Plan

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (including N95/P100).

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (dampened with isopropyl alcohol) to prevent dust generation.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

  • Decontaminate: Wipe surface with 10% bleach solution followed by water.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes , lifting eyelids.[2] The triazole ring makes this an ocular emergency—seek an ophthalmologist.

  • Skin Contact: Wash with soap and water.[2][3] Do not use alcohol (enhances pyridine absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Disposal[1][2][3][5]
  • Waste Category: High-Hazard Organic.

  • Protocol: Dissolve in a combustible solvent (acetone/ethanol) and place in the Organic Waste stream for incineration.

  • Do NOT: Do not pour down the drain. The triazole moiety is persistent and toxic to aquatic life (H411/H412 inferred).

References

  • PubChem. (2025).[4][5] Methyl isonicotinate Compound Summary. National Library of Medicine. [Link]

  • ECHA. (2024). 1,2,4-Triazole Registration Dossier - Reproductive Toxicity. European Chemicals Agency.[4] [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。